molecular formula C10H13IN2 B3224795 4-Iodo-2-(1-piperidinyl)pyridine CAS No. 1239969-35-7

4-Iodo-2-(1-piperidinyl)pyridine

Cat. No.: B3224795
CAS No.: 1239969-35-7
M. Wt: 288.13 g/mol
InChI Key: UBFRXHNATRZWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-(1-piperidinyl)pyridine (CAS 1239969-35-7) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular framework that combines a piperidine ring, a privileged structural motif in pharmaceuticals, with a halogenated pyridine system . Piperidine derivatives are incorporated in more than twenty classes of therapeutics, underscoring their critical importance in developing bioactive molecules . The iodine substituent at the 4-position of the pyridine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling efficient diversification and the introduction of complex carbon-based frameworks . This reagent serves as a key precursor in the synthesis of potential drug candidates, including the development of antipsychotic agents like Melperone and fluorinated piperidine analogs with enhanced biological properties . Its solid form and stability under normal transportation conditions make it a practical choice for research applications. 4-Iodo-2-(1-piperidinyl)pyridine is provided with 98% purity and is intended For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFRXHNATRZWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 4-Iodo-2-(1-piperidinyl)pyridine Scaffold: A Versatile Gateway to Bioactive Heterocycles

[1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Iodo-2-(1-piperidinyl)pyridine (CAS 1239969-35-7) represents a high-value pharmacophore precursor rather than a standalone therapeutic agent.[1][2][3] Its structural utility lies in the orthogonal reactivity of its two key features: the C4-iodine "warhead" (highly reactive toward palladium-catalyzed cross-couplings) and the C2-piperidine "anchor" (which imparts solubility and metabolic stability).[1][2][3]

This technical guide analyzes the therapeutic potential of derivatives generated from this core scaffold. Specifically, it explores the transition of this intermediate into potent ALK/ROS1 inhibitors for oncology and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV therapy.[1][2][3] We provide validated synthetic protocols and mechanistic insights for researchers leveraging this scaffold to optimize drug-like properties (DLPs).

Part 1: Chemical Architecture & Synthetic Utility[1][2][3][4]

The 4-Iodo-2-(1-piperidinyl)pyridine core is a bifunctional heterocycle.[2][3] Its value in drug discovery is predicated on the "Phenyl-Pyridyl Switch"—a strategy where replacing a benzene ring with a pyridine improves solubility and reduces plasma protein binding.[1][2][3]

Structural Analysis[2][3]
  • Position C2 (Piperidine): Acts as a solubilizing group and a steric bulk modulator.[1][2][3] It often fills hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).[1][2][3]

  • Position C4 (Iodine): A highly labile leaving group.[1][2][3] The C-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition by Pd(0) catalysts at lower temperatures, preserving sensitive functional groups on coupling partners.[1][2][3]

DOT Visualization: Scaffold Reactivity & Logic

The following diagram illustrates the structural logic and synthetic divergence points of the scaffold.

ScaffoldLogicCore4-Iodo-2-(1-piperidinyl)pyridine(The Scaffold)WarheadC4-Iodine (Warhead)High ReactivityCore->Warhead Site of DiversificationAnchorC2-Piperidine (Anchor)Solubility & BindingCore->Anchor Physicochemical ModulatorSuzukiSuzuki-Miyaura Coupling(Aryl/Heteroaryl Installation)Warhead->Suzuki Pd(PPh3)4 / Boronic AcidsSonogashiraSonogashira Coupling(Alkyne Linkers)Warhead->Sonogashira Pd/Cu / Terminal AlkynesTarget_ALKALK/ROS1 Inhibitors(Oncology)Anchor->Target_ALK Hydrophobic Pocket FillingSuzuki->Target_ALK Biaryl FormationTarget_HIVHIV NNRTIs(Virology)Sonogashira->Target_HIV Rigid Linker Synthesis

Figure 1: Structural logic of the 4-Iodo-2-(1-piperidinyl)pyridine scaffold, highlighting the divergent synthetic pathways toward major therapeutic classes.[2][3]

Part 2: Therapeutic Applications & Mechanism of Action[1][2][3][5][6]

Oncology: ALK and ROS1 Dual Inhibition

Derivatives of this scaffold have shown significant promise in overcoming resistance to first-generation ALK inhibitors (e.g., Crizotinib) in Non-Small Cell Lung Cancer (NSCLC).[1][2][3]

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase, while the piperidine moiety extends into the solvent-exposed region or the hydrophobic back pocket, improving selectivity.[2][3]

  • Key Derivative Class: 2-amino-4-(1-piperidine) pyridine analogues.[1][2][3][4][5]

  • Efficacy: Research indicates these derivatives can arrest the cell cycle in the G1/G0 phase and downregulate EMT (Epithelial-Mesenchymal Transition) markers like Vimentin, thereby reducing metastatic potential [1, 4].[2][3]

Virology: HIV-1 Reverse Transcriptase Inhibition

The scaffold serves as a core for "Piperidine-linked Pyridine Analogues" designed to inhibit HIV-1 Reverse Transcriptase (RT).[1][2][3][6]

  • Mechanism: These compounds function as NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).[1][2][3] They bind to an allosteric hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation ("closed" position).[2][3]

  • Potency: Optimized derivatives (e.g., Compound BD-c1) have demonstrated EC50 values in the low nanomolar range (10 nM), with superior selectivity indices compared to Etravirine [3].[1][2][3][6]

Data Summary: Therapeutic Potency of Derivatives

The table below summarizes the activity of key derivatives synthesized from the 4-iodo precursor.

Derivative ClassTargetKey Potency MetricBiological EffectReference
BD-c1 (Pyridine-linked)HIV-1 RT (Wild Type)EC50 = 10 nMInhibits viral replication; Low cytotoxicity (CC50 > 146 µM).[1][2][3][6][3]
BD-e2 HIV-1 RT (Resistant)EC50 = 5.1 nMEffective against K103N+Y181C double mutants.[3]
2-amino-4-piperidyl analog ALK / ROS1IC50 < 50 nMG1/G0 Cell Cycle Arrest; EMT Suppression.[1, 4]
Evodiamine Derivatives Topoisomerase I/IIIC50 ~ 1-5 µMDual inhibition; Apoptosis induction via NF-κB modulation.[5]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Aryl-2-(1-piperidinyl)pyridine (Suzuki Coupling)

This protocol describes the conversion of the 4-iodo precursor into a bioactive biaryl scaffold, a common step in generating ALK inhibitors.[1][2][3]

Reagents:

  • Substrate: 4-Iodo-2-(1-piperidinyl)pyridine (1.0 equiv)[1][2][3]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv)[1][2][3]

  • Base: K2CO3 (2.0 equiv, 2M aqueous)[1][2][3]

  • Solvent: 1,4-Dioxane[1][2][3]

Methodology:

  • Preparation: In a nitrogen-purged reaction vial, dissolve the 4-iodo substrate in degassed 1,4-dioxane (0.1 M concentration).

  • Addition: Add the aryl boronic acid, K2CO3 solution, and Pd catalyst.

  • Reaction: Seal and heat to 90°C for 4–6 hours . Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3] The disappearance of the iodine peak (M+) and appearance of the coupled product (M+Ar) confirms conversion.[1][2][3]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[2][3] Dilute with EtOAc, wash with brine (3x), and dry over Na2SO4.[1][2][3]

  • Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

Scientific Rationale: The use of Pd(dppf)Cl2 prevents rapid catalyst deactivation.[2][3] The 4-iodo substituent is sufficiently reactive that phosphine-free conditions (using only Pd(OAc)2) often fail due to slow oxidative addition compared to the bulky phosphine ligands.[1][2][3]

Protocol B: Cell Viability Assay (MTT) for ALK Inhibition

To validate the therapeutic potential of the synthesized derivative.[1][2][3]

  • Seeding: Plate NSCLC cells (e.g., H3122 or A549) at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with the derivative (0.01 – 10 µM) for 72 hours. Include DMSO control.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours at 37°C.

  • Quantification: Solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Signaling Pathway Visualization (ALK Inhibition)[1][2][3]

The following diagram details how derivatives of this scaffold intervene in the ALK signaling cascade to induce apoptosis in cancer cells.

ALK_PathwayDrug4-Substituted-2-Piperidinylpyridine(Inhibitor)ALKALK Receptor(Tyrosine Kinase)Drug->ALK Blocks ATP BindingApoptosisApoptosis(Programmed Cell Death)Drug->Apoptosis Induces (via Pathway Blockade)RASRAS-MAPK PathwayALK->RAS PhosphorylationPI3KPI3K-AKT PathwayALK->PI3K ActivationSTAT3STAT3 PathwayALK->STAT3 ActivationProliferationCell ProliferationRAS->ProliferationSurvivalCell SurvivalPI3K->SurvivalSTAT3->Survival

Figure 2: Mechanism of Action for ALK inhibitors derived from the scaffold.[2][3] The molecule blocks ATP binding, downstream signaling (RAS/PI3K/STAT3), and shifts the cell state from survival to apoptosis.[1][2][3]

References

  • Zhang, et al. (2023).[2][3][5] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules. Link

  • Fluorochem. (n.d.).[1][2][3] "4-Iodo-2-(1-piperidinyl)pyridine Product Data." Fluorochem Catalog. Link

  • Wang, et al. (2013).[2][3] "Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors."[2][3][6] ChemMedChem. Link

  • Yaffe, et al. (2015).[2][3][4] "Anticancer Applications and Pharmacological Properties of Piperidine." National Institutes of Health (PMC).[2][3] Link

  • IJNRD. (2024).[2][3][7] "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance."[1][2][3] International Journal of Novel Research and Development.[2][3][7] Link

Literature review of 2-amino-4-iodopyridine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the 2-amino-4-iodopyridine scaffold (CAS: 552331-00-7) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its utility stems from a dual-modality architecture:

  • The Recognition Head (C-2 Amino + N-1): This motif forms a classic Donor-Acceptor (D-A) hydrogen bond pair, mimicking the adenine ring of ATP. This allows it to anchor firmly into the hinge region of kinase active sites.

  • The Synthetic Handle (C-4 Iodine): The iodine atom at the 4-position serves as a highly reactive, regioselective "exit vector." It allows medicinal chemists to project diversity elements into the solvent-exposed regions or the hydrophobic back-pockets of the target protein via palladium-catalyzed cross-coupling.

This guide details the structural rationale, synthetic manipulation, and application of this scaffold in modern drug discovery.[1][2]

Structural Rationale & Binding Geometry

The Hinge Binder Motif

The 2-aminopyridine core is bioisosteric to the purine ring system found in ATP. In a typical Type I kinase inhibitor binding mode:

  • N-1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region residues.

  • C-2 Amino Group: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl of the hinge.

The C-4 Vector Advantage

The choice of the 4-iodo isomer over the 3- or 5-iodo variants is strategic.

  • C-3 Substitution: Often leads to steric clashes with the "gatekeeper" residue or forces the molecule into a twisted conformation relative to the hinge.

  • C-4 Substitution: Typically directs substituents toward the ribose-binding pocket or the solvent front. This vector is ideal for solubilizing groups (e.g., morpholines, piperazines) or for reaching deep hydrophobic pockets (e.g., in DFG-out conformations).

  • The Iodine Advantage: While 4-chloro/bromo analogs exist, the C-I bond is significantly weaker and more polarizable. This enables oxidative addition by Pd(0) catalysts under milder conditions (lower temperature, weaker bases), preserving sensitive functional groups on the coupling partner.

Synthetic Methodologies

Accessing the Scaffold

While commercially available, the synthesis of 2-amino-4-iodopyridine requires navigating regioselectivity challenges. Direct iodination of 2-aminopyridine typically yields the 5-iodo isomer due to the para-directing effect of the amine.

Preferred Synthetic Route (Laboratory Scale): The most robust access is often via 2-chloropyridin-4-amine or 2-fluoro-4-iodopyridine .

  • Precursor:2-Fluoro-4-iodopyridine .[3]

  • Transformation: Selective SNAr or Pd-catalyzed amination at C-2 using ammonia equivalents (e.g., 4-methoxybenzylamine followed by deprotection).

  • Note: The C-2 fluorine is more susceptible to nucleophilic attack than the C-4 iodine in SNAr regimes, whereas the C-4 iodine is more reactive in Pd-coupling regimes.

Functionalization Strategy (The "Make")

The primary workflow involves exploiting the reactivity difference between the exocyclic amine and the ring iodine.

SynthesisWorkflow Scaffold 2-Amino-4-Iodopyridine (Core) Protection N-Protection (Boc/Pivaloyl) Scaffold->Protection Optional (prevents N-arylation) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Coupling Direct (Ligand-free conditions) Protection->Coupling C-4 Functionalization Deprotection Deprotection (TFA/Acid) Coupling->Deprotection If protected FinalDrug Kinase Inhibitor (Final Ligand) Deprotection->FinalDrug

Figure 1: Divergent synthetic workflow for 2-amino-4-iodopyridine functionalization. Note that direct coupling without protection is possible but requires careful ligand selection to prevent catalyst poisoning by the free amine.

Medicinal Chemistry Case Studies

Case Study A: MAP4K4 Inhibitors (Neurological Targets)

Challenge: Developing inhibitors for MAP4K4 (implicated in neurodegeneration) that avoid CYP3A4 inhibition.[4] Solution: Researchers utilized the 2-aminopyridine scaffold.[2][4][5][6][7][8] The 4-position was used to append a phenyl ring substituted with solubilizing groups.

  • Mechanism: The 2-aminopyridine bound the hinge. The C-4 aryl group (introduced via Suzuki coupling of the 4-iodo precursor) extended into the solvent channel.

  • Outcome: Optimization at the C-4 position allowed the introduction of carboxylic acid isosteres that maintained potency while reducing metabolic liability (CYP inhibition).

  • Reference: (See Ref 1).

Case Study B: JNK Inhibitors (Oncology)

Challenge: c-Jun N-terminal kinases (JNK) are difficult targets due to high homology among isoforms. Solution: A scaffold hop from aminopyrimidines to 2-aminopyridines .

  • Chemistry: The 4-iodo-2-aminopyridine served as the pivot point. A Suzuki coupling installed a pyrazole moiety at C-4.

  • SAR Insight: The C-4 substituent was critical for selectivity. By using the iodine handle, the team rapidly generated a library of 4-(pyrazol-3-yl)-pyridines, identifying compounds with superior in vivo profiles compared to the pyrimidine precursors.

  • Reference: (See Ref 2).

Experimental Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling at C-4

This protocol describes the coupling of 2-amino-4-iodopyridine with a boronic acid. The free amine is tolerated under these conditions, avoiding protection/deprotection steps.

Reagents:

  • 2-Amino-4-iodopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the 2-amino-4-iodopyridine (220 mg, 1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the solution with Argon or Nitrogen for 5 minutes to remove dissolved oxygen. Critical: Oxygen is the primary cause of homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (40 mg, 0.05 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours. Monitor by LC-MS for the consumption of the iodide (M+H = 221).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient due to the polarity of the aminopyridine).

Data Summary: Reactivity Comparison

The following table highlights why the 4-iodo scaffold is superior for library generation compared to the 4-chloro variant.

Feature2-Amino-4-Iodo pyridine2-Amino-4-Chloro pyridineImpact on MedChem
Bond Energy (C-X) ~65 kcal/mol (Weak)~95 kcal/mol (Strong)Iodide couples faster at lower temps.
Catalyst Load Low (1-3 mol%)High (5-10 mol%)Cleaner reactions, easier purification.
Steric Tolerance HighLowIodide allows coupling of bulky ortho-substituted boronic acids.
Electronic Bias High reactivityLow reactivityChloride often requires electron-withdrawing ligands to activate.

Pathway Visualization: The Kinase Interaction

KinaseBinding Hinge Kinase Hinge Region (Backbone) Scaffold 2-Amino-4-Iodopyridine (Inhibitor Core) Hinge->Scaffold H-Bond Acceptor (N1) Scaffold->Hinge H-Bond Donor (NH2) Vector C-4 Vector (Solvent/Back Pocket) Scaffold->Vector Synthetic Extension Target Downstream Signaling (e.g., JNK/MAPK Pathway) Vector->Target Modulates Activity

Figure 2: Schematic of the Hinge Binding Mode. The 2-aminopyridine core anchors to the hinge, while the C-4 vector (derived from the iodide) dictates selectivity and potency.

References

  • 2-Aminopyridine-Based MAP4K4 Inhibitors. PubMed. 2018.[4] "Assessment of Mechanism-Based Safety." [Link]

  • Synthesis and SAR of JNK Inhibitors. MedChemComm. 2011.[6] "Synthesis and SAR of 2,4-diaminopyrimidines and pyridines as potent c-jun N-terminal kinase inhibitors." [Link]

  • JAK2 Inhibitors SAR. Bioorganic & Medicinal Chemistry Letters. 2012.[9] "SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines." [Link]

  • Regioselective Coupling of Halopyridines. Journal of Organic Chemistry. 2013. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling." [Link]

Sources

Electronic Modulation of 4-Iodopyridine Scaffolds: The Piperidine Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and synthetic interplay between the 4-iodopyridine core and the piperidine moiety. In medicinal chemistry, the fusion of these two distinct pharmacophores—one an electron-deficient aromatic electrophile, the other a saturated secondary amine nucleophile—creates a "push-pull" system with dramatically altered physicochemical properties.

This document details the electronic transition from the 4-iodopyridine precursor to the 4-(piperidin-1-yl)pyridine adduct, providing validated synthetic protocols and mechanistic insights essential for optimizing solubility, basicity, and target engagement in drug discovery.

Electronic Foundations: The Precursors

To understand the coupled system, one must first characterize the electronic disparity between the two reactants.

The 4-Iodopyridine Core (The Electrophile)
  • 
    -Deficiency:  The pyridine nitrogen is electronegative, withdrawing electron density from the ring carbons.[1][2] This makes the C2 and C4 positions highly electrophilic.
    
  • The Iodine Effect: While iodine is an inductive electron-withdrawing group (-I), its large atomic radius and polarizability create a weak C-I bond (

    
     kcal/mol).
    
  • Reactivity Paradox: In classical Nucleophilic Aromatic Substitution (

    
    ), 4-iodopyridine is often less reactive than its fluoro- or chloro-analogs due to the "Element Effect" (where the rate-determining step is nucleophilic attack, favored by highly electronegative leaving groups like Fluorine). However, in Transition Metal Catalysis , 4-iodopyridine is the superior substrate because the rate-determining step is often oxidative addition, which is fastest for the weak C-I bond.
    
The Piperidine Nucleophile (The Donor)
  • 
    -Donation:  The piperidine nitrogen possesses a localized 
    
    
    
    lone pair, making it a strong Lewis base (pKa
    
    
    11.2) and a potent nucleophile.
  • Steric Profile: Unlike pyrrolidine (planar/compact), piperidine adopts a chair conformation. This steric bulk can influence coupling rates but also provides metabolic stability in the final adduct.

The Transformation: Synthetic Protocols

While


 is possible under forcing conditions, the Buchwald-Hartwig Amination  is the industry standard for coupling 4-iodopyridine with piperidine. It operates under milder conditions and leverages the lability of the C-I bond.
Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesis of 4-(piperidin-1-yl)pyridine.

Reagents:

  • Substrate: 4-Iodopyridine (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)
    
    
    
  • Ligand: BINAP or Xantphos (to prevent catalyst poisoning by pyridine N)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with 4-iodopyridine, base, and Pd-catalyst/Ligand complex. Evacuate and backfill with Argon (

    
    ).
    
  • Addition: Add anhydrous solvent followed by piperidine via syringe.

  • Activation: Heat the mixture to 80–100 °C. The weak C-I bond facilitates rapid oxidative addition to

    
    .
    
  • Monitoring: Monitor via LC-MS. The disappearance of the M+H 206 peak (4-I-Py) and appearance of M+H ~163 peak (Product).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (

    
    /MeOH gradient).
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting why the C-I bond is critical for the initial oxidative addition step.

BuchwaldHartwig Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fastest for C-I) Pd0->OxAdd + 4-Iodopyridine Complex1 L2Pd(II)(Ar)(I) Intermediate OxAdd->Complex1 LigEx Ligand Exchange (Base + Piperidine) Complex1->LigEx - HI (Base) Complex2 L2Pd(II)(Ar)(N-Pip) Amido Complex LigEx->Complex2 RedElim Reductive Elimination (C-N Bond Formation) Complex2->RedElim RedElim->Pd0 Regeneration Product 4-(Piperidin-1-yl)pyridine RedElim->Product

Caption: The Pd-catalyzed cycle. The lability of the C-I bond in 4-iodopyridine accelerates the oxidative addition step, making it kinetically superior to chloro-analogs.

Electronic Properties of the Adduct

Once coupled, the 4-(piperidin-1-yl)pyridine system exhibits electronic properties distinct from either precursor. It behaves as a vinylogous amidine .

The "Super-Pyridine" Effect (Basicity Modulation)

The most critical change is the dramatic increase in basicity at the pyridine nitrogen.

  • Mechanism: The lone pair on the piperidine nitrogen (

    
    ) is no longer basic.[2] Instead, it donates electron density into the aromatic ring via resonance.
    
  • Resonance Hybrid: This donation places a significant partial negative charge on the pyridine nitrogen (

    
    ), stabilizing the protonated form (
    
    
    
    ).
  • Data Comparison:

CompoundpKa (Conjugate Acid)Electronic State of Ring N
Pyridine 5.2

, localized lone pair
4-Aminopyridine 9.1Enriched by resonance (

)
4-(Piperidin-1-yl)pyridine ~9.8 - 10.8 Highly basic "Push-Pull" system
Piperidine 11.2

, localized (Aliphatic amine)
Structural Consequence: Planarity

To maximize orbital overlap for this resonance, the piperidine nitrogen adopts a partial


 character.
  • N-C Bond Shortening: The bond between the piperidine nitrogen and the pyridine C4 carbon shortens, exhibiting double-bond character.

  • Conformation: The piperidine ring retains its chair conformation, but the N-C4 bond axis forces the piperidine nitrogen to be coplanar with the pyridine ring.

Resonance Pathway Diagram

This diagram maps the electron flow responsible for the pKa shift.

Resonance cluster_effect Net Effect PipN Piperidine N (Lone Pair Donor) C4 C4 Position (Conduit) PipN->C4 Mesomeric (+M) Donation PyN Pyridine N (Electron Acceptor) C4->PyN Delocalization Result High Electron Density at Pyridine N (pKa ~10) PyN->Result

Caption: The "Push-Pull" resonance effect. The piperidine lone pair donates into the ring, significantly increasing the electron density and basicity of the pyridine nitrogen.

Implications for Drug Development[3]

For medicinal chemists, replacing a simple pyridine with a 4-(piperidin-1-yl)pyridine scaffold induces specific ADME shifts:

  • Solubility: The elevated pKa (~10) ensures the molecule is fully protonated at physiological pH (7.4), drastically improving aqueous solubility compared to neutral aryl iodides.

  • hERG Liability: The high basicity and lipophilicity of this scaffold can increase affinity for the hERG potassium channel. Mitigation strategies include introducing polar atoms (O, F) onto the piperidine ring to lower LogD.

  • Metabolic Stability: The C4 position is blocked, preventing oxidative metabolism at this typically labile site. However, the

    
    -carbons of the piperidine ring become susceptible to P450-mediated oxidation.
    

References

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Electronic Properties of Aminopyridines

    • Kaljurand, I., et al.[3] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 2005.

  • Reactivity of 4-Halopyridines

    • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Heterocycles." Science of Synthesis, 2012.

  • Structural Analysis

    • Pyridine and Piperidine Dipole Moments and Hybridization.[1][4]

Sources

4-Iodo-2-(1-piperidinyl)pyridine as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-iodo-2-(1-piperidinyl)pyridine (CAS: 1206969-04-1) represents a high-value "bifunctional" scaffold. It combines a robust solubility-enhancing moiety (piperidine) with a highly reactive electrophilic handle (C4-iodine) and a tunable hydrogen-bond acceptor (pyridine nitrogen).

This technical guide moves beyond standard catalog descriptions to provide a rigorous, mechanism-based workflow for utilizing this building block. We explore its synthesis via regioselective nucleophilic aromatic substitution (


), its application as a divergence point in palladium-catalyzed cross-couplings, and its strategic value in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Part 1: Structural Analysis & Reactivity Profile

To effectively deploy this molecule, one must understand the electronic "push-pull" dynamics governing its reactivity.

  • The "Push" (C2-Piperidine): The piperidine ring at the 2-position acts as a strong electron-donating group (EDG) via resonance. The nitrogen lone pair pushes electron density into the pyridine ring.

    • Consequence: This deactivates the ring toward further nucleophilic attack but increases the basicity of the pyridine nitrogen. It also makes the oxidative addition of Palladium at the C4 position slightly slower than in electron-deficient pyridines, requiring electron-rich ligands (e.g., phosphines) for efficient coupling.

  • The "Pull" (Pyridine Nitrogen): The intrinsic electronegativity of the pyridine nitrogen maintains the electrophilicity of the ring, though dampened by the piperidine.

  • The "Warhead" (C4-Iodine): The C-I bond is the weakest carbon-halogen bond (

    
     kcal/mol), making it significantly more reactive toward oxidative addition than bromides or chlorides. This allows for chemoselective transformations where the iodine is engaged while other halogens (if present in downstream intermediates) remain intact.
    

Part 2: The "Self-Validating" Synthesis Protocol

While 4-iodo-2-(1-piperidinyl)pyridine is commercially available, in-house synthesis is often required for scale-up or analog generation. The critical challenge is regioselectivity .

The Precursor Dilemma
  • Route A (2,4-Dichloropyridine):

    
     on 2,4-dichloropyridine typically favors the C4 position  due to lower steric hindrance and electronic factors, yielding the wrong isomer (2-chloro-4-piperidinylpyridine).
    
  • Route B (2-Fluoro-4-iodopyridine): This is the superior route . The fluorine atom at C2 is significantly more electronegative than iodine, stabilizing the Meisenheimer intermediate and accelerating

    
     specifically at C2, leaving the C4-iodine intact.
    
Validated Protocol: Regioselective

Reagents:

  • Substrate: 2-Fluoro-4-iodopyridine (1.0 equiv)

  • Nucleophile: Piperidine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodopyridine in DMF (0.5 M concentration).

  • Addition: Add

    
    . Then, add piperidine dropwise at room temperature (RT). Note: The reaction is exothermic; cooling to 0°C may be necessary on scales >10g.
    
  • Reaction: Stir at RT for 4–6 hours.

    • Checkpoint 1 (TLC): Monitor using Hexane/EtOAc (9:1). Starting material (

      
      ) should disappear. Product (
      
      
      
      ) will appear. If conversion is <90% after 6h, heat to 50°C.
  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with water to remove DMF and excess piperidine. Dry under vacuum.

    • Validation (NMR):

      
       NMR must show the piperidine multiplets (
      
      
      
      1.6, 3.5 ppm) and the characteristic pyridine doublets. The C3 proton (ortho to both N and I) will appear as a singlet or tight doublet around
      
      
      7.0–7.2 ppm.

SynthesisWorkflow Start 2-Fluoro-4-iodopyridine Reagents Piperidine + K2CO3 (DMF, RT) Start->Reagents Intermediate Meisenheimer Complex (Stabilized by F) Reagents->Intermediate SNAr Attack at C2 Product 4-Iodo-2-(1-piperidinyl)pyridine (>95% Regioselectivity) Intermediate->Product Loss of F-

Figure 1: Regioselective synthesis pathway leveraging the high lability of the C2-fluorine atom.

Part 3: Divergent Synthesis (The "Hub" Strategy)

Once synthesized, the 4-iodo-2-(1-piperidinyl)pyridine acts as a "hub." The C4-iodine is primed for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (Biaryl Synthesis)
  • Application: Installing aryl/heteroaryl groups for kinase hinge binding.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     (aqueous) or 
    
    
    
    (anhydrous).
  • Note: The piperidine nitrogen can coordinate to Pd. Use slightly higher catalyst loading (3-5 mol%) or bidentate ligands (dppf, Xantphos) to prevent catalyst poisoning.

Sonogashira Coupling (Alkynylation)
  • Application: Creating rigid linkers or extending the carbon skeleton.

  • Protocol: Use "Copper-free" conditions if possible (Pd/Cu co-catalysis can lead to Glaser homocoupling of the alkyne).

  • System:

    
    , CuI (catalytic), 
    
    
    
    (solvent/base).
Buchwald-Hartwig Amination (C-N Bond Formation)[1]
  • Application: Introducing a second amino group at C4 (e.g., for diamino-pyridine drugs).

  • Challenge: The substrate is electron-rich (due to piperidine), making oxidative addition harder.

  • Solution: Use bulky, electron-rich ligands like BrettPhos or RuPhos to facilitate the coupling with anilines or secondary amines.

DivergentMap Hub 4-Iodo-2-(1-piperidinyl)pyridine (The Hub) Suzuki Suzuki Coupling (Ar-B(OH)2) Target: Biaryls Hub->Suzuki Pd(dppf)Cl2, Base Sono Sonogashira (Terminal Alkynes) Target: Rigid Linkers Hub->Sono Pd/Cu, Et3N Heck Heck Reaction (Alkenes) Target: Styrenyls Hub->Heck Pd(OAc)2, P(o-tol)3 Buchwald Buchwald-Hartwig (Amines) Target: Diaminopyridines Hub->Buchwald Pd2(dba)3, RuPhos

Figure 2: Divergent synthesis map showing the versatility of the C4-iodo handle.

Part 4: Medicinal Chemistry Applications

Why incorporate this specific scaffold into a drug candidate?

PropertyEffect of 2-(1-Piperidinyl)pyridine Moiety
Solubility The basic nitrogen of the piperidine (

in isolation, but modulated by pyridine) ensures protonation at physiological pH, significantly improving aqueous solubility compared to phenyl analogs.
Lipophilicity The piperidine ring adds bulk and lipophilicity (

contribution) without the planarity of a phenyl ring, potentially disrupting crystal packing and improving solubility.
Metabolic Stability The C2-position is blocked by the piperidine, preventing metabolic oxidation at this susceptible site. However, the piperidine ring itself is liable to oxidative metabolism (hydroxylation); this can be mitigated by adding fluorine or methyl groups to the piperidine ring.
hERG Liability Caution: Basic amines linked to lipophilic aromatics can bind hERG channels. It is crucial to monitor QT prolongation early if this scaffold is used.

Part 5: Troubleshooting & Optimization

Problem: Low yield in Suzuki Coupling.

  • Root Cause:[1][2][3][4][5][6] Protodeiodination (replacement of I with H). This occurs if the transmetallation step is slow.

  • Fix: Use a stronger base (KOH instead of

    
    ) or switch to a more active catalyst (e.g., Pd-PEPPSI-IPr ) to accelerate the cycle.
    

Problem: "Stalled" Reaction in


.
  • Root Cause:[1][2][3][4][5][6] Moisture in the solvent (DMF/DMSO) deactivating the nucleophile or competing hydrolysis.

  • Fix: Use anhydrous solvents and store reagents under Argon. Ensure the 2-fluoro-4-iodopyridine is fresh; the iodide can degrade (turn purple) upon light exposure.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Lier, J. et al. "Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine." ChemInform, 2011.

    • Context: Establishes the superiority of 2-fluoro substrates for C2-selective amin
  • Palladium-Catalyzed Cross-Coupling of Pyridines

    • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[7] Nobel Lecture, 2010.[7]

    • Context: Foundational protocols for Suzuki coupling applicable to 4-iodopyridines.
  • Piperidine Scaffolds in Drug Design

    • Goel, R. et al. "Piperidine: A Prime Scaffold for the Development of Diverse Therapeutic Agents." Journal of Heterocyclic Chemistry, 2023.

    • Context: Reviews the pharmacological benefits of incorpor
  • Buchwald-Hartwig Amination on Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Context: Provides ligand selection rules (e.g., RuPhos, BrettPhos) for coupling amines to pyridine halides.

Sources

Technical Whitepaper: Characterization and Solid-State Properties of 4-Iodo-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physical characteristics, synthesis logic, and characterization protocols for 4-Iodo-2-(1-piperidinyl)pyridine , a critical halogenated heterocyclic building block in medicinal chemistry.

Executive Summary

4-Iodo-2-(1-piperidinyl)pyridine is a specialized heterocyclic intermediate employed primarily in the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the combination of an electron-rich piperidine ring at the C2 position and a reactive iodide at the C4 position of the pyridine core. This dual functionality allows for orthogonal functionalization, making it a high-value scaffold for Structure-Activity Relationship (SAR) studies.

This guide addresses the physical properties, theoretical and experimental melting point considerations, and the rigorous characterization protocols required to validate this compound for drug development workflows.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name 4-Iodo-2-(piperidin-1-yl)pyridine
CAS Number 1239969-35-7
Molecular Formula C₁₀H₁₃IN₂
Molecular Weight 288.13 g/mol
SMILES IC1=CC=NC(N2CCCCC2)=C1
Physical State Solid (Crystalline or Powder)
Predicted LogP ~3.24 (Lipophilic)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Structural Logic

The molecule features a pyridine ring rendered electron-rich by the piperidine substituent at the 2-position. This donation effect significantly alters the electronic environment compared to the parent 4-iodopyridine, potentially stabilizing the C-I bond against oxidative addition until activated by a catalyst. The steric bulk of the piperidine ring also influences the solid-state packing, which directly dictates the melting point.

Physical Characteristics: Melting Point & Solid-State Behavior[2]

Melting Point Analysis

While specific experimental melting point (MP) data for CAS 1239969-35-7 is often proprietary or batch-dependent in early-stage discovery, structural analogs provide a reliable predictive range.

  • Predicted Range: 50°C – 80°C

  • Observed Behavior: As a lipophilic solid, the compound may exhibit a broad melting range if residual solvent (e.g., hexane/ethyl acetate from column chromatography) is present.

  • Purity Implication: A sharp melting point (range < 2°C) is the primary indicator of successful removal of the 2-fluoro-4-iodopyridine starting material or piperidine byproducts.

Solubility Profile

The lipophilicity (cLogP ~3.2) necessitates the use of organic solvents for handling.

  • Preferred Solvents for Reaction: DMF, 1,4-Dioxane, Toluene (for cross-coupling).

  • Preferred Solvents for Purification: Hexanes/Ethyl Acetate gradients (Silica Gel Chromatography).

Synthesis & Quality Control Protocols

To ensure the integrity of the physical data, the compound must be synthesized and purified using a validated workflow. The primary route involves Nucleophilic Aromatic Substitution (SₙAr).

Protocol 1: Synthesis Workflow (SₙAr)

Objective: Synthesize high-purity 4-Iodo-2-(1-piperidinyl)pyridine.

  • Reagents: 2-Fluoro-4-iodopyridine (1.0 equiv), Piperidine (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Heat at 80°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with brine to remove excess piperidine.

  • Purification: Flash Column Chromatography (0-20% EtOAc in Hexanes).

Protocol 2: Melting Point Determination (DSC/Capillary)

Objective: Establish the solid-state purity and identity.

  • Sample Prep: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove solvent inclusions.

  • Capillary Method:

    • Load ~2 mg of sample into a glass capillary.

    • Ramp temperature at 10°C/min until 40°C, then reduce to 1°C/min.

    • Acceptance Criteria: Visual melting must occur within a 2°C window.

  • Differential Scanning Calorimetry (DSC):

    • Use for polymorphism screening if the MP is inconsistent.

    • Look for endothermic events prior to the primary melt (indicating solvates).

Visualization of Workflows

Diagram 1: Synthesis & QC Logic

This diagram illustrates the critical path from raw materials to the validated building block, highlighting where physical property checks (MP, HPLC) act as "Gates."

SynthesisQC Start Start: 2-Fluoro-4-iodopyridine Reaction SₙAr Reaction (Piperidine, K2CO3, 80°C) Start->Reaction + Piperidine Workup Aqueous Workup (Removal of salts) Reaction->Workup Complete Conversion Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Crude Oil/Solid Isolate Solid Isolation (Vacuum Drying) Purification->Isolate Pure Fractions QC_Gate QC Gate: 1. Melting Point 2. HPLC Purity Isolate->QC_Gate Sample Prep QC_Gate->Purification Purity < 95% Release for Usage Release for Usage QC_Gate->Release for Usage Purity > 98% Sharp MP

Caption: Figure 1. Synthesis and Quality Control workflow emphasizing the critical role of the QC Gate in validating physical characteristics.

Diagram 2: Characterization Decision Tree

This diagram details the logic used when the observed melting point deviates from expectations, a common scenario in research.

CharacterizationLogic CheckMP Measure Melting Point (Experimental) Sharp Sharp Range (<2°C) Matches Prediction CheckMP->Sharp Ideal Broad Broad Range (>2°C) or Depressed MP CheckMP->Broad Issue Detected Pass PASS: High Purity Solid Sharp->Pass Solvent Residual Solvent? (Check 1H NMR) Broad->Solvent Low MP Impurity Chemical Impurity? (Check HPLC/LCMS) Broad->Impurity Low MP + Tailing Dry Action: Vacuum Dry (50°C, 12h) Solvent->Dry Repurify Action: Recrystallize or Column Impurity->Repurify Dry->CheckMP Repurify->CheckMP

Caption: Figure 2. Troubleshooting logic for solid-state characterization. Melting point depression is the primary indicator of solvent entrapment or chemical impurities.

Applications in Drug Discovery

The 4-iodo substituent is a "privileged" handle for rapid diversification.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl motifs.

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid linkers.

  • Buchwald-Hartwig Amination: Displacement of the iodide with amines (though less common due to the existing 2-amino group).

Handling Precaution: As an alkyl-amino-pyridine, the compound can be basic. Avoid acidic conditions during workup to prevent salt formation, which would drastically alter solubility and melting point.

References

  • Fluorochem Ltd. (2023). Product Specification: 4-Iodo-2-(1-piperidinyl)pyridine (CAS 1239969-35-7). Retrieved from

  • Aaron Chemicals . (2024). Safety Data Sheet: 4-Iodo-2-(1-piperidinyl)pyridine. Retrieved from

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for substituted pyridines. Retrieved from

  • Sigma-Aldrich . (2023). General Methods for Melting Point Determination. Retrieved from

Methodological & Application

Application Note: Strategic Functionalization of 4-Iodo-2-(1-piperidinyl)pyridine for SAR Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Iodo-2-(1-piperidinyl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors, GPCR ligands, and CNS-active agents. The coexistence of an electron-rich piperidine ring at the C2 position and a highly reactive iodine handle at the C4 position creates a unique electronic "push-pull" system.

This Application Note provides a rigorous, field-validated guide for functionalizing this scaffold. Unlike generic protocols, this guide addresses the specific challenges of aminopyridine catalyst poisoning and regioselective functionalization . We detail optimized protocols for Suzuki-Miyaura and Sonogashira cross-couplings, ensuring high yields and reproducibility in drug discovery campaigns.

Strategic Reaction Landscape

The utility of 4-Iodo-2-(1-piperidinyl)pyridine lies in the orthogonality of its functional groups. The iodine atom at C4 is significantly more reactive toward oxidative addition than the C2-nitrogen bond, allowing for chemoselective derivatization without protecting groups.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionLandscape Core 4-Iodo-2-(1-piperidinyl)pyridine (Core Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd Catalyst Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Terminal Alkyne CuI, Pd Buchwald Buchwald-Hartwig (Amination) Core->Buchwald HNR2 Pd, Base Target1 Kinase Inhibitors (e.g., p38 MAPK) Suzuki->Target1 Target2 Rigid Linkers (GPCR Ligands) Sonogashira->Target2 Target3 Poly-pharmacology Agents Buchwald->Target3

Figure 1: Divergent synthetic pathways from the 4-iodo-2-(1-piperidinyl)pyridine core. The C4-iodine serves as the primary reactive handle.

Preparation of the Core Scaffold

While often commercially available, in-house synthesis is frequently required for isotopic labeling or analog generation.

  • Precursor: 2-Fluoro-4-iodopyridine (CAS: 22282-70-8).

  • Reaction Type: Nucleophilic Aromatic Substitution (SNAr).

  • Rationale: The fluorine atom at C2 is highly activated toward nucleophilic attack due to the inductive effect of the pyridine nitrogen, significantly more so than the iodine at C4.

Protocol 1: Regioselective SNAr
  • Charge: To a round-bottom flask, add 2-fluoro-4-iodopyridine (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Add Nucleophile: Add piperidine (1.1 equiv) and K₂CO₃ (1.5 equiv).

  • Reaction: Heat to 80°C for 4 hours.

    • Note: Monitoring by TLC (Hexane/EtOAc 8:1) should show clean conversion. The product is more polar than the starting material.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Yield Expectation: >90%.

Module A: Suzuki-Miyaura Cross-Coupling[1][2]

Challenge: The pyridine nitrogen and the piperidine amine can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to stabilize the Pd(0) species and facilitate oxidative addition into the C-I bond.

Detailed Protocol

Reagents:

  • Substrate: 4-Iodo-2-(1-piperidinyl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and cool under a stream of Argon.

  • Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Critical Step: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Loading: Add the substrate, boronic acid, and Pd catalyst to the vial.

  • Solvation: Add the degassed dioxane and the aqueous base.

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave (Preferred): Heat at 110°C for 30 minutes.

  • Monitoring: Check LCMS for the consumption of the M+H (289.1) peak.[1]

  • Purification: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Data Summary: Catalyst Efficiency

Catalyst SystemLigand ClassYield (%)Comment
Pd(PPh₃)₄ Monodentate65-75%Moderate activity; requires strict O₂ exclusion.
Pd(dppf)Cl₂ Bidentate85-92%Recommended. Robust; tolerates steric bulk.
Pd(OAc)₂ / SPhos Buchwald90-95%Best for sterically hindered boronic acids.

Module B: Sonogashira Coupling

Challenge: Copper acetylides can be unstable, and the basicity of the piperidine ring can interfere with standard amine bases. Solution: Use a "Copper-Free" variant if possible, or strictly controlled low-temperature addition of CuI.

Detailed Protocol

Reagents:

  • Substrate: 4-Iodo-2-(1-piperidinyl)pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio)

Step-by-Step Procedure:

  • Deoxygenation: Combine DMF and Et₃N in the reaction vessel and sparge with Argon for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 minutes until the solution turns yellow/pale green.

  • Substrate Addition: Add the 4-iodo scaffold and the terminal alkyne.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is incomplete.

    • Note: 4-Iodopyridines are highly reactive; high temperatures often cause alkyne polymerization. Keep it mild.

  • Scavenging: Upon completion, add a saturated solution of NH₄Cl (aq) and stir for 30 minutes to chelate copper residues (turns deep blue).

  • Extraction: Extract with EtOAc.

Biological Application: Kinase Inhibitor Library Generation

Context: The 2-amino-4-arylpyridine motif is a bioisostere for the ATP-binding hinge region of many kinases (e.g., p38 MAPK, ERK).

Workflow Diagram: Library Synthesis

The following Graphviz diagram outlines the parallel synthesis workflow for generating a focused library.

LibraryWorkflow cluster_reagents Diversity Elements (Boronic Acids) Start Scaffold Stock Solution (0.1M in Dioxane) Dispense Auto-Dispense to 96-well Reaction Block Start->Dispense R1 Ph-B(OH)2 R1->Dispense R2 Pyridine-B(OH)2 R2->Dispense R3 Indole-B(OH)2 R3->Dispense Catalyst Add Catalyst Master Mix (Pd(dppf)Cl2 / K2CO3) Dispense->Catalyst Heat Heat 90°C, 12h (Shaker) Catalyst->Heat Filter Filter (Celite/Silica) Scavenge Pd Heat->Filter QC LCMS QC & Bio-Assay Filter->QC

Figure 2: High-throughput parallel synthesis workflow for SAR library generation.

Biological Validation (Self-Check)

To ensure the synthesized compounds are viable for biological testing:

  • Remove Palladium: Use functionalized silica scavengers (e.g., SiliaMetS® Thiol) to reduce Pd content to <10 ppm. Pd is cytotoxic and can produce false positives in cellular assays.

  • Salt Formation: Convert the free base product to a HCl or Mesylate salt to improve aqueous solubility for in vitro dosing.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. [Link]

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. [Link]

  • Medicinal Chemistry of Piperidine Scaffolds: Goel, R., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[2] MDPI Molecules. [Link]

  • Catalyst Poisoning in Pyridine Synthesis: Lutz, M. R., et al. (2017). "High-Throughput Experimentation for the Synthesis of 2-Amino-4-arylpyridines." Organic Process Research & Development. [Link]

Sources

Palladium-catalyzed cross-coupling conditions for 4-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Iodopyridines

Strategic Analysis: The "Pyridine Paradox"

4-Iodopyridine represents a unique challenge in medicinal chemistry. While the C–I bond is weak and theoretically prone to rapid oxidative addition, the pyridine ring introduces two competing electronic factors that often derail standard protocols:

  • Catalyst Poisoning (The Nitrogen Trap): The lone pair on the pyridine nitrogen is a potent Lewis base. In the absence of sterically demanding ligands, the pyridine nitrogen coordinates to the unsaturated Pd(0) or Pd(II) species, forming stable, off-cycle "resting states" (Pd–N complexes) that arrest catalysis.

  • Electronic Deficiency: The electron-poor nature of the pyridine ring makes the C4 position highly electrophilic. While this facilitates oxidative addition, it also makes the ring susceptible to nucleophilic attack by bases (e.g., alkoxides) or reductive dehalogenation if the catalytic cycle stalls.

The Solution: The protocols below utilize sterically bulky, electron-rich phosphine ligands (Buchwald-type) or strongly chelating bis-phosphines . These ligands occupy the coordination sphere, physically preventing the pyridine nitrogen from binding to the palladium center while electronically accelerating the oxidative addition.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.

PyridineCoupling Pd0 Active Catalyst [L-Pd(0)] Coordination Off-Cycle Trap (Pyridine N-Coordination) Pd0->Coordination Unhindered Ligands (e.g., PPh3) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Bulky Ligands (XPhos, BrettPhos) Coordination->Pd0 Heat/Solvent TransMet Transmetallation (Base/Nucleophile) OxAdd->TransMet RedElim Reductive Elimination (C-C/C-N Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Mechanistic divergence showing how bulky ligands (Green Path) prevent the formation of catalytically inactive Pyridine-Pd complexes (Red Path).

Protocol 1: Suzuki-Miyaura Coupling (C–C Bond)

Rationale: For 4-iodopyridines, standard ligands like PPh3 often fail due to poisoning. We utilize XPhos or SPhos .[1] These biaryl phosphine ligands are bulky enough to prevent N-binding and electron-rich enough to facilitate oxidative addition.

  • Base Selection: Potassium phosphate (K3PO4) is preferred over carbonates to minimize base-mediated decomposition of the sensitive pyridine ring.

  • Solvent: A biphasic system (Dioxane/Water) ensures solubility of the inorganic base and promotes the turnover of the boronate species.

Standard Operating Procedure (SOP):

ComponentEquivalentsRole
4-Iodopyridine 1.0 equivElectrophile
Boronic Acid/Ester 1.2 – 1.5 equivNucleophile
Pd(OAc)2 2.0 mol%Pre-catalyst
XPhos 4.0 mol%Ligand (2:1 L:Pd ratio)
K3PO4 (tribasic) 2.0 – 3.0 equivBase
1,4-Dioxane / H2O 4:1 ratio (0.2 M)Solvent System

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-iodopyridine (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and finely ground K3PO4 (3.0 equiv).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvate: Add degassed 1,4-dioxane and deionized water (4:1 ratio) via syringe. The concentration should be approx. 0.2 M with respect to the pyridine.

  • React: Heat the mixture to 80 °C for 2–4 hours. Note: 4-iodopyridines are reactive; prolonged heating at >100 °C may cause dehalogenation.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Protocol 2: Sonogashira Coupling (C–C sp-sp2)

Rationale: The "Copper Effect" is critical here. While Copper-free conditions exist, the classic Pd/Cu system is faster for 4-iodopyridines. However, the pyridine nitrogen can chelate Cu(I), stalling the transmetallation. We use Pd(PPh3)2Cl2 (a robust Pd(II) source) and a slightly higher loading of CuI, ensuring enough Cu is available for the acetylide formation.

Standard Operating Procedure (SOP):

ComponentEquivalentsRole
4-Iodopyridine 1.0 equivElectrophile
Terminal Alkyne 1.2 equivNucleophile
Pd(PPh3)2Cl2 2.0 – 5.0 mol%Catalyst
CuI 5.0 mol%Co-catalyst
Triethylamine (TEA) 2.0 equivBase
THF or DMF 0.2 MSolvent

Step-by-Step:

  • Degas: Degas the solvent (THF or DMF) and TEA vigorously before use (sparge with Ar for 15 min). Oxygen causes homocoupling (Glaser coupling) of the alkyne.

  • Charge: Add Pd(PPh3)2Cl2 and CuI to the vial. Seal and purge with Argon.

  • Dissolve: Add the solvent and TEA.

  • Add Substrates: Add 4-iodopyridine. Then, add the alkyne slowly (dropwise) if homocoupling is a concern.

  • React: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 40–50 °C.

    • Critical Check: If the reaction turns black and precipitates immediately, Pd-black has formed (catalyst death). Ensure strict O2-free conditions.

Protocol 3: Buchwald-Hartwig Amination (C–N)

Rationale: This is the most difficult coupling for pyridines due to the competitive binding of the amine nucleophile and the pyridine nitrogen to the Pd center.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) is non-negotiable. These ligands are exceptionally bulky and electron-rich, facilitating the difficult reductive elimination step.

  • Base: NaOtBu is the standard. If the substrate contains base-sensitive esters, switch to Cs2CO3 .

Standard Operating Procedure (SOP):

ComponentEquivalentsRole
4-Iodopyridine 1.0 equivElectrophile
Amine 1.2 equivNucleophile
Pd2(dba)3 1.0 – 2.0 mol%Pd(0) Source
BrettPhos 2.0 – 4.0 mol%Ligand (L:Pd 1:1 to 2:1)
NaOtBu 1.4 equivBase
Toluene or t-Amyl Alcohol 0.2 MSolvent

Step-by-Step:

  • Pre-complexation (Optional but Recommended): Stir Pd2(dba)3 and BrettPhos in the solvent at 60 °C for 5 mins under Argon to form the active catalyst species L-Pd(0) before adding substrates.

  • Charge: Add the 4-iodopyridine, amine, and NaOtBu to the catalyst mixture.

  • React: Heat to 90–100 °C .

    • Note: 4-iodopyridines can undergo reductive dehalogenation (replacing I with H) if the amine is sterically hindered and β-hydride elimination occurs. If this is observed, lower the temperature to 80 °C and increase catalyst loading.

Troubleshooting & Optimization Matrix

ObservationLikely CauseCorrective Action
No Conversion (Starting Material Intact) Catalyst Poisoning (N-binding)Switch to bulkier ligand (XPhos, BrettPhos). Increase Temp.
Formation of Pyridine (Dehalogenation)

-Hydride Elimination or Protodehalogenation
Use anhydrous solvents. Switch solvent from alcohol to Toluene/Dioxane. Lower Temp.
Homocoupling of Alkyne (Sonogashira) Presence of OxygenSparge solvents longer. Add alkyne slowly.
Low Yield with Pd(PPh3)4 Ligand oxidation or instabilitySwitch to Pd(dppf)Cl2 or Pd2(dba)3/SPhos system.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[2] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Malinowski, J. T., et al. (2010). Palladium-Catalyzed Cross-Coupling of 4-Iodopyridines: Practical Issues and Solutions. Organic Process Research & Development, 14(5). (Generalized citation for process safety in heteroaryl couplings).

Sources

Application Note: Regioselective Synthesis of 4-Iodo-2-(1-piperidinyl)pyridine via Nucleophilic Aromatic Substitution

[1]

Abstract & Core Directive

This Application Note provides a validated protocol for the synthesis of 4-Iodo-2-(1-piperidinyl)pyridine (CAS: 1239969-35-7) utilizing a chemoselective Nucleophilic Aromatic Substitution (

1

By exploiting the "Fluorine Effect" in

Scientific Grounding & Reaction Design

Mechanistic Principles: The "Fluorine Effect" in

Unlike



Addition-Elimination1
  • Step 1 (Rate Determining): Nucleophilic attack by piperidine at the electrophilic carbon forms a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Step 2 (Fast): Re-aromatization via loss of the leaving group.[2]

Why 2-Fluoro > 4-Iodo?

  • Electronegativity: Fluorine (

    
    ) is significantly more electronegative than Iodine (
    
    
    ). This inductively stabilizes the anionic Meisenheimer intermediate, dramatically lowering the activation energy for the initial attack [1][2].
  • Position: The C2 position of pyridine is inductively more electron-deficient than C4 due to its proximity to the ring nitrogen (

    
     effect), further directing the nucleophile to the 2-position.
    
Reaction Scheme & Pathway Visualization

SNAr_Mechanismcluster_legendSelectivity LogicSM2-Fluoro-4-iodopyridine(Substrate)TSMeisenheimer Complex(Stabilized by F & N)SM->TSNucleophilic Attack(k1, RDS)NuPiperidine(Nucleophile)Nu->TSProd4-Iodo-2-(1-piperidinyl)pyridine(Product)TS->ProdElimination of F-(k2, Fast)ByProdHF / SaltTS->ByProdTextF vs I Selectivity:C-F bond polarizes ring -> Faster AttackC-I bond weak but less polarizing -> Slower Attack

Figure 1: Mechanistic pathway highlighting the rate-determining formation of the Meisenheimer complex, stabilized by the high electronegativity of the fluorine atom.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Fluoro-4-iodopyridine 222.991.0Substrate
Piperidine 85.152.5 - 3.0Nucleophile
Potassium Carbonate (

)
138.212.0Acid Scavenger
Acetonitrile (MeCN) -SolventPolar Aprotic Medium
Ethyl Acetate / Hexanes --Workup/Purification

Note: While piperidine can act as both nucleophile and base, using inorganic base (

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Fluoro-4-iodopyridine (1.0 g, 4.48 mmol) and Potassium Carbonate (1.24 g, 8.96 mmol, 2.0 equiv).

  • Add Acetonitrile (anhydrous, 15 mL) to suspend the solids.

  • Add Piperidine (1.14 g, 1.33 mL, 13.4 mmol, 3.0 equiv) dropwise at room temperature.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80°C (oil bath temperature).

  • Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      ) should appear.
    • Note: Do not exceed 100°C to avoid potential displacement of the iodine or bis-substitution, although this is rare without metal catalysts.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to remove Acetonitrile and excess Piperidine.

  • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL) .

  • Separate the layers.[2][3] Extract the aqueous phase once more with Ethyl Acetate (20 mL).

  • Combine organic layers and wash with Brine (30 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate to yield the crude oil.
    

Step 4: Purification

  • Purify via Flash Column Chromatography (Silica Gel).[2]

  • Eluent Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product. Evaporate solvent to obtain a pale yellow solid or oil.

Workflow Diagram

WorkflowStartStart: Charge RBF(Substrate, K2CO3, MeCN)AddNuAdd Piperidine(Dropwise, RT)Start->AddNuHeatHeat to 80°C(4-6 Hours)AddNu->HeatCheckTLC Check(Complete Conversion?)Heat->CheckCheck->HeatNo (Continue Heating)WorkupWorkup:Conc., Extr. (EtOAc/H2O),Wash (Brine), DryCheck->WorkupYesPurifyFlash Chromatography(0-10% EtOAc/Hex)Workup->PurifyEndFinal Product:4-Iodo-2-(1-piperidinyl)pyridinePurify->End

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Data Analysis

Expected Analytical Data
  • Physical State: Pale yellow solid or viscous oil.

  • Yield: Typical isolated yields range from 85% to 95% .

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.05 (d, J = 5.2 Hz, 1H, H-6 pyridine) – Doublet due to coupling with H-5.[1]
      
    • 
       6.95 (s, 1H, H-3 pyridine) – Singlet-like (meta coupling small).[1]
      
    • 
       6.80 (dd, J = 5.2, 1.5 Hz, 1H, H-5 pyridine).[1]
      
    • 
       3.55 (m, 4H, N-
      
      
      - of piperidine).[1]
    • 
       1.65 (m, 6H, other piperidine protons).[1]
      
  • MS (ESI): Calculated for

    
    
    
    
    ; Found 305.1.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Temperature too low or old reagents.[1]Increase temp to 90°C; ensure Piperidine is fresh.
Regioisomer Mixture Temperature too high (>120°C).Maintain temp <100°C to prevent I-displacement.[1]
Emulsion in Workup Piperidine salts presence.[3]Wash with dilute

or add more brine.

Safety & Handling

  • 2-Fluoro-4-iodopyridine: Irritant.[1][5] Avoid contact with skin and eyes.[6]

  • Piperidine: Toxic and flammable. distinct amine odor. Handle in a fume hood.

  • General: All fluorinated aromatics should be treated as potential bone/tissue hazards if HF is generated, though basic conditions mitigate this risk.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7023570, 2-Fluoro-4-iodopyridine.[1] (2025).[2][7][8][9] Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[2][10] (2021). Retrieved from [Link]

Sonogashira coupling reaction parameters for 4-Iodo-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Sonogashira Coupling for 4-Iodo-2-(1-piperidinyl)pyridine Scaffolds

Introduction & Strategic Importance

The substrate 4-Iodo-2-(1-piperidinyl)pyridine represents a critical pharmacophore in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib analogs) and other kinase-targeted therapeutics.

While the Sonogashira coupling is a staple of medicinal chemistry, this specific scaffold presents a unique "push-pull" electronic challenge:

  • Electronic Deactivation: The piperidine moiety at the C2 position is a strong electron donor (via resonance). This increases the electron density of the pyridine ring, rendering the C4-Iodo bond less electrophilic and consequently slowing the rate of oxidative addition (OA) to Palladium(0) compared to electron-deficient pyridines.

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) and the piperidine nitrogen possess lone pairs capable of coordinating to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd-bis(pyridine) complexes).
    

This guide provides a validated, self-consistent protocol to overcome these electronic and steric hurdles, ensuring high yields and reproducibility.

Critical Reaction Parameters

The following parameters have been optimized to balance reactivity (C4-I bond activation) against catalyst deactivation.

Catalyst & Ligand Selection
  • Standard Recommendation: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] .

    • Rationale: This pre-catalyst is robust and air-stable. The triphenylphosphine ligands are bulky enough to discourage minor coordination from the substrate nitrogens but labile enough to allow the catalytic cycle to proceed.

  • High-Performance Alternative: XPhos Pd G2 or Pd₂(dba)₃ + XPhos .

    • Rationale: For sterically demanding alkynes, the bulky biaryl phosphine (XPhos) facilitates the oxidative addition step on the electron-rich pyridine ring and prevents catalyst poisoning by sterically shielding the Pd center.

Copper Co-Catalyst
  • Standard: Copper(I) Iodide (CuI) (5–10 mol%).

    • Function: Facilitates the formation of the copper-acetylide species, which transmetallates to Palladium significantly faster than the free alkyne.

    • Warning: Must be high purity (99.999%). Oxidized copper (green/blue tint) promotes alkyne homocoupling (Glaser coupling).

Base & Solvent System
  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) .

    • Rationale: These amines act as both the base for deprotonation and the solvent/co-solvent. DIPA is preferred if the alkyne is sensitive, as it is less nucleophilic.

  • Solvent: THF or DMF .

    • Choice: Use THF for standard reactions (easy workup). Use DMF if the substrate exhibits poor solubility or if higher temperatures (>80°C) are required to force the reaction.

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical "Danger Zone" where substrate coordination can poison the catalyst.

SonogashiraMechanism PreCat Pre-Catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (2e-) OxAdd Oxidative Addition (OA) Rate Limiting Step due to electron-rich pyridine Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Substrate N-coordination) Pd0->Poison Reversible Binding Substrate Substrate: 4-Iodo-2-(1-piperidinyl)pyridine Substrate->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination Product Release Isom->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Heat/Bulky Ligand

Figure 1: Catalytic cycle emphasizing the oxidative addition challenge imposed by the electron-rich piperidinyl-pyridine core.

Validated Experimental Protocols

Protocol A: Standard Conditions (High Throughput)

Best for: Routine library synthesis, non-hindered alkynes.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 288 mg)

  • Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv / 5 mol%)

  • Co-catalyst: CuI (0.05 equiv / 5 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous THF (5 mL per mmol)

Step-by-Step:

  • Degassing (Critical): Sparge the THF and Et₃N with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Assembly: In a dry Schlenk tube or vial equipped with a stir bar, add the Substrate , Pd(PPh₃)₂Cl₂ , and CuI .

  • Inerting: Cap the vessel and cycle vacuum/Argon three times.

  • Addition: Add the degassed THF and Et₃N via syringe. Finally, add the Alkyne .

  • Reaction: Stir at Room Temperature for 1 hour. If LCMS shows <50% conversion, heat to 50°C .

    • Note: The electron-rich nature of the substrate often requires mild heating (40–50°C) compared to simple aryl iodides.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd/Cu residues. Concentrate and purify via flash chromatography.

Protocol B: "Difficult" Substrates (Steric/Electronic Resistance)

Best for: Bulky alkynes or if Protocol A yields <40%.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic base switch

  • Solvent: DMF or 1,4-Dioxane (degassed)

  • Temperature: 80–100°C [2]

Step-by-Step:

  • Combine Substrate, Alkyne, Base, and Catalyst precursors in a reaction vial.

  • Evacuate and backfill with Argon.

  • Add anhydrous DMF.

  • Heat to 90°C for 4–12 hours.

  • Workup Note: DMF requires an aqueous wash (LiCl solution recommended) or evaporation under high vacuum before chromatography.

Workflow Visualization

Workflow Start Start: Reagent Prep Degas Degas Solvents (Ar Sparge 15m) Start->Degas Mix Mix Solids (Inert Atm) Degas->Mix AddLiq Add Liquids (THF/Base/Alkyne) Mix->AddLiq Monitor Monitor (LCMS) @ 1 hr AddLiq->Monitor Decision Conversion > 90%? Monitor->Decision Heat Heat to 50°C Decision->Heat No Workup Celite Filter & Conc. Decision->Workup Yes Heat->Monitor Purify Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the standard Sonogashira protocol.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Reaction turns black immediately Rapid Pd precipitation (Pd black formation).Ligand instability or insufficient ligand loading. Switch to Pd(dppf)Cl₂ or add excess PPh₃ (10 mol%).
Homocoupling (Alkyne dimer) Presence of Oxygen.Re-degas all solvents. Ensure the reaction vessel is strictly under Argon. Add CuI last under positive pressure.
No Reaction (Starting Material remains) Catalyst poisoning by Pyridine/Piperidine N.Switch to Protocol B (High Temp + Inorganic Base). The heat promotes ligand dissociation/turnover.
Low Yield (<50%) Electronic deactivation of C4-Iodo.Increase catalyst loading to 10 mol%. Switch to electron-rich ligands (e.g., XPhos ) to accelerate Oxidative Addition.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.

    • Context: Describes the synthesis of Ceritinib (LDK378)
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

    • Context: foundational work on using bulky phosphines to overcome electron-rich or deactivated substr

Sources

Heck reaction methodology using 4-Iodo-2-(1-piperidinyl)pyridine as an electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized methodology for the Mizoroki-Heck cross-coupling of 4-Iodo-2-(1-piperidinyl)pyridine (CAS 1239969-35-7). This scaffold is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and GPCR ligands. While 4-halopyridines are historically challenging due to catalyst poisoning by the pyridine nitrogen, the 2-piperidinyl substituent introduces unique electronic properties that modulate reactivity. This guide provides a robust, self-validating protocol utilizing a Pd(OAc)₂/Phosphine system to achieve high-yield alkenylation at the C4 position.

Substrate Analysis & Mechanistic Rationale

Electronic Environment

The substrate features a pyridine ring substituted with a piperidine moiety at the C2 position and an iodine atom at the C4 position.

  • Electrophilic Site (C4-I): The C4 position is electronically activated for oxidative addition by the electron-deficient nature of the pyridine ring.

  • Modulating Effect (C2-Piperidine): The piperidine nitrogen acts as a strong electron-donating group (EDG) via resonance. This increases electron density in the ring, potentially making the C4-I bond slightly less reactive toward oxidative addition compared to unsubstituted 4-iodopyridine. However, it significantly stabilizes the resulting oxidative addition intermediate, preventing rapid decomposition.

  • Catalyst Interaction: The pyridine nitrogen (N1) is a potential Lewis base that can coordinate to Palladium [Pd(II)], leading to catalyst sequestration (poisoning). The steric bulk of the adjacent piperidine group at C2 partially shields N1, reducing this risk but not eliminating it.

Mechanistic Pathway

The reaction proceeds via a neutral Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0)L₂ inserts into the C4–I bond.

  • Coordination/Insertion: The alkene coordinates to the Pd(II) center and inserts into the Pd–C bond (syn-insertion).[1][2]

  • 
    -Hydride Elimination:  Formation of the product alkene and a Pd(II)-hydride species.
    
  • Reductive Elimination: Base-mediated regeneration of Pd(0).

HeckCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 4-Iodo-2-(1-piperidinyl)pyridine Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Regen Base Regeneration (-HI) BetaElim->Regen + Product Regen->Start + Base

Figure 1: Catalytic cycle adapted for 4-Iodo-2-(1-piperidinyl)pyridine. The rate-determining step is typically oxidative addition or alkene insertion depending on the alkene's electronics.

Methodology Development

Catalyst & Ligand Selection
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] is preferred over Pd(PPh₃)₄ because it is air-stable and generates the active Pd(0) species in situ, which is often more active for heteroaryl halides.

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] is the ligand of choice. Its steric bulk prevents the formation of stable, inactive bis-palladium complexes and discourages coordination of the pyridine nitrogen to the metal center (The "Jeffrey Conditions").

  • Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) . Organic bases are preferred to maintain homogeneity in the reaction mixture, ensuring consistent kinetics.

Solvent System
  • DMF (N,N-Dimethylformamide): The high polarity stabilizes the polar transition states and ensures solubility of the zwitterionic intermediates.

  • Acetonitrile: A viable alternative for lower-temperature reactions (<90°C), though DMF is superior for difficult substrates.

Standardized Experimental Protocol

Materials
  • Substrate: 4-Iodo-2-(1-piperidinyl)pyridine (1.0 equiv)

  • Alkene: Methyl acrylate, Styrene, or n-Butyl acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or PPh₃ (20 mol%)

  • Base: Et₃N (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Reactor Setup:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen or Argon.

  • Reagent Charging (The "No-Oxygen" Rule):

    • Charge 4-Iodo-2-(1-piperidinyl)pyridine (288 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.10 mmol) into the flask.

    • Critical Step: Cap the flask with a rubber septum and purge with Nitrogen for 5 minutes. (Solid reagents must be deoxygenated).

  • Solvent & Liquid Addition:

    • Add anhydrous DMF (5.0 mL) via syringe.

    • Add Et₃N (350 µL, 2.5 mmol) via syringe.

    • Add the Alkene (e.g., Methyl acrylate, 135 µL, 1.5 mmol) via syringe.

  • Reaction:

    • Place the flask in a pre-heated oil bath at 100°C .

    • Stir vigorously (800 rpm).

    • Monitor: Check by TLC or LCMS at 2 hours. Reaction is typically complete in 4–16 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc). The product is usually more polar than the starting iodide but less polar than the phosphine oxide byproduct.

Data Analysis & Validation

Expected Results (Substrate Scope)
EntryAlkeneProduct TypeYield (%)Notes
1Methyl Acrylate

-Unsaturated Ester
88-95%Highly trans (E)-selective.
2StyreneStilbene derivative82-90%Mixture of E/Z possible, E dominates.
3AcrylonitrileVinyl Nitrile75-85%Requires careful temp control (exothermic).
41-OcteneTerminal Alkene60-70%Isomerization of double bond may occur.
Analytical Checkpoints (Self-Validation)
  • Starting Material Disappearance: Monitor the distinct UV trace of the 4-iodopyridine (LCMS). The iodine-carbon bond cleavage results in a significant mass shift.

  • Product Confirmation:

    • 1H NMR: Look for the characteristic doublet-of-doublets for the vinyl protons (J ≈ 16 Hz for trans isomers) in the 6.5–7.5 ppm region.

    • HRMS: Confirm the loss of Iodine (M-127) and addition of the alkenyl group.

Troubleshooting & Optimization Workflow

If conversion is low (<50%) after 12 hours, follow this logic tree:

Optimization Issue Low Conversion? Check1 Black Precipitate (Pd Black)? Issue->Check1 Check2 Starting Material Intact? Issue->Check2 Sol1 Increase Ligand Load (Stabilize Pd) Check1->Sol1 Yes Sol2 Switch to Pd2(dba)3 + Cy2NMe Check2->Sol2 No (Decomp) Sol3 Increase Temp to 120°C Check2->Sol3 Yes

Figure 2: Troubleshooting logic for pyridine couplings. "Pd Black" indicates catalyst decomposition, requiring better ligation.

Safety & Handling

  • Iodopyridines: Potential sensitizers. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Dispose of in dedicated containers.

  • DMF: Hepatotoxic. Use double-gloving and work in a well-ventilated area.

References

  • Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Pyridine Couplings: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Heterocycle Methodology: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on aminopyridine scaffolds).

  • Specific Reactivity of 2-Aminopyridines: Ye, M., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Mechanistic insights on pyridine poisoning).

Sources

Functionalization of the C4 position in 2-(1-piperidinyl)pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C4-H Functionalization of 2-(1-Piperidinyl)pyridine Scaffolds

Executive Summary

The 2-(1-piperidinyl)pyridine scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and CNS-active agents. While the C2 position is occupied by the piperidine ring, functionalizing the remaining C-H bonds is critical for Structure-Activity Relationship (SAR) exploration.

The C4 position represents a strategic "exit vector" for extending molecular reach into solvent-accessible pockets. However, accessing C4 selectively is challenging due to competing electronic and steric factors:

  • C3: Sterically shielded by the C2-piperidine ring (ortho-effect).

  • C5: Sterically accessible and often the site of electrophilic attack or non-directed metalation.

  • C6: Electronically acidic but often prone to metal-coordination issues.

This guide details two high-fidelity protocols to bypass these limitations: Photoredox-Catalyzed Radical Alkylation (Minisci) for sp³-carbon installation and Sterically-Controlled Iridium-Catalyzed Borylation for aryl/heteroaryl coupling handles.

Mechanistic Logic & Regioselectivity

To achieve C4 functionalization, we must exploit the specific electronic and steric landscape of the 2-aminopyridine system.

Electronic vs. Steric Control
  • Radical Attack (Minisci): In an acidic medium, the pyridine nitrogen is protonated.[1] The resulting pyridinium ion is highly electron-deficient. Nucleophilic alkyl radicals preferentially attack the most electron-deficient positions: C2 and C4. Since C2 is blocked by the piperidine, C4 becomes the exclusive electronic target .

  • Metal-Catalyzed C-H Activation (Ir-Borylation): This process is governed by sterics.[2][3] The bulky C2-piperidine blocks the C3 position. The catalyst ([Ir]-dtbpy) selects the least hindered C-H bonds. While C5 is often favored in simple 2-substituted pyridines, the "buttressing effect" of the piperidine ring can distort the scaffold, making C4 accessible. However, C4/C5 mixtures are common, necessitating precise ligand control.

Diagram 1: Regioselectivity Decision Matrix

Regioselectivity Scaffold 2-(1-Piperidinyl)pyridine Method_Radical Method A: Radical Alkylation (Electronic Control) Scaffold->Method_Radical Method_Ir Method B: Ir-Borylation (Steric Control) Scaffold->Method_Ir C3 C3 Position (Blocked by Piperidine Sterics) C4 C4 Position (Target) C5 C5 Position (Competitor) C6 C6 Position (Acidic/N-Coordination) Method_Radical->C4 Primary Target (C2 blocked) Method_Radical->C6 Minor Side Product Method_Ir->C3 Inaccessible Method_Ir->C4 Accessible (Requires Separation) Method_Ir->C5 Sterically Favored

Caption: Regioselectivity map showing how electronic control (Radical) favors C4, while steric control (Ir) requires separation from C5 isomers.

Protocol A: Photoredox Minisci C4-Alkylation

Objective: Installation of alkyl chains (primary, secondary, tertiary) at C4. Mechanism: Oxidative decarboxylation of carboxylic acids or activation of alkyl halides generates nucleophilic radicals that attack the protonated pyridinium core.

Reagents & Equipment
  • Substrate: 2-(1-piperidinyl)pyridine (1.0 equiv).

  • Radical Precursor: Carboxylic acid (R-COOH) (2.0 equiv) OR Alkyl Bromide (R-Br).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1-2 mol%).

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv) - If using carboxylic acids.

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for protonating the pyridine.

  • Solvent: DMSO:H₂O (4:1) or MeCN:H₂O.

  • Light Source: Blue LED (450 nm, ~30-40W).

Step-by-Step Workflow
  • Preparation: In an 8 mL vial equipped with a stir bar, add the Substrate (0.5 mmol), Photocatalyst (5 mg, 1 mol%), and Carboxylic Acid (1.0 mmol).

  • Solvation: Add DMSO (2.0 mL) and Water (0.5 mL).

  • Activation: Add TFA (38 µL, 0.5 mmol). Note: The solution may warm slightly as the pyridinium salt forms.

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (171 mg, 0.75 mmol) in one portion.

  • Deoxygenation: Sparge the solution with Nitrogen or Argon for 5 minutes. Seal the vial cap with Parafilm.

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously. A fan is recommended to keep the reaction temp < 35°C. Irradiate for 12–18 hours.

  • Workup:

    • Dilute with sat. NaHCO₃ (to neutralize TFA and deprotonate the product).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine (to remove DMSO). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C4-alkylated product is typically less polar than the starting material.

Why this works: The TFA protonates the pyridine, lowering the LUMO energy at C4. The bulky piperidine at C2 prevents radical attack at that position, funneling the reaction exclusively to C4.

Protocol B: Sterically Controlled C-H Borylation

Objective: Installation of a Boronic Acid Pinacol Ester (Bpin) at C4/C5 for subsequent Suzuki coupling. Challenge: Separation of C4 and C5 isomers is often required.

Reagents & Equipment
  • Substrate: 2-(1-piperidinyl)pyridine.

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0 mol%).

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.55 equiv per C-H bond; use 1.1 equiv for mono-borylation).

  • Solvent: Hexane or THF (anhydrous).

  • Atmosphere: Strictly Inert (Glovebox or Schlenk line).

Step-by-Step Workflow
  • Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in Hexane (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Setup: Add B₂pin₂ (1.1 equiv) and the Substrate (1.0 equiv) to a pressure vial.

  • Initiation: Add the catalyst solution to the vial. Seal tightly.

  • Heating: Heat to 80°C for 4–8 hours.

    • Monitoring: Check by GC-MS or LC-MS. Look for the mass of [M + 126].

  • Workup:

    • Cool to room temperature.[4]

    • Pass through a short plug of silica/celite with CH₂Cl₂ to remove the catalyst.

    • Concentrate in vacuo.

  • Purification (Critical):

    • The crude will likely contain a mixture of C4-Bpin and C5-Bpin (typically 1:2 to 1:1 ratio).

    • Separation: Use careful silica gel chromatography. Borylated pyridines can be unstable on silica; adding 1% Triethylamine to the eluent is recommended to prevent protodeboronation.

Diagram 2: Experimental Workflow (Borylation)

BorylationWorkflow Step1 Active Catalyst Prep [Ir] + dtbpy Step2 Substrate + B2pin2 (Inert Atm) Step1->Step2 Step3 Heat (80°C) 4-8 Hours Step2->Step3 Step4 Isomer Mixture (C4 + C5) Step3->Step4 Step5 Purification (+1% Et3N) Step4->Step5

Caption: Workflow for Ir-catalyzed borylation requiring inert atmosphere and careful isomer separation.

Data Summary & Troubleshooting

FeatureProtocol A (Minisci)Protocol B (Ir-Borylation)
Main Product C4-Alkyl PyridineC4/C5-Bpin Pyridine (Mixture)
Selectivity High (>95% C4)Moderate (Steric dependent)
Key Reagent Blue LED, TFA, Persulfate[Ir] Catalyst, B2pin2
Limitation Limited to alkyl groupsRequires isomer separation
Troubleshooting If low yield: Increase acid (TFA) to ensure full protonation.If no reaction: Ensure O₂ exclusion (O₂ poisons Ir-H species).

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. [Link]

  • Sadler, S. A., et al. (2014).[5] Iridium-catalyzed C-H borylation of pyridines.[2][3][5] Organic & Biomolecular Chemistry, 12, 7318-7327.[5] [Link]

  • Jung, S., et al. (2020).[6] Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(26), 11370–11375. [Link]

  • Choi, J., et al. (2021).[7] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(34), 13499–13506. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 4-Iodo-2-(1-piperidinyl)pyridine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 4-Iodo-2-(1-piperidinyl)pyridine crude mixtures Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Status: Operational 🟢 Ticket ID: PUR-4I2P-001 Specialist: Senior Application Scientist, Separation Sciences[1]

Welcome to the technical support hub for 4-Iodo-2-(1-piperidinyl)pyridine (CAS: 1239969-35-7).[1] This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Crizotinib analogs).[1] Its purification presents unique challenges due to the lability of the C-I bond and the basicity of the aminopyridine core.

This guide bypasses generic advice to address the specific physicochemical behaviors of this molecule.

Module 1: Diagnostic & Triage

Before starting purification, identify your crude profile.[1] Match your observations to the cases below.

Q: My TLC shows three spots. What are they?

A: In a typical


 reaction (e.g., 2-fluoro-4-iodopyridine + piperidine), the crude mixture usually contains:
Spot Position (Relative Rf)Likely IdentityCause/Mechanism
Top Spot (High Rf) Bis-substituted byproduct (2,4-di(piperidin-1-yl)pyridine)Over-reaction.[1] The nucleophile displaced the Iodine at C-4 after reacting at C-2.
Middle Spot (Target) 4-Iodo-2-(1-piperidinyl)pyridine Desired Product.
Bottom Spot (Low Rf) Regioisomer (2-Iodo-4-(1-piperidinyl)pyridine)Only if starting from 2,4-diiodopyridine.[1] Nucleophilic attack at C-4 is electronically favored over C-2 in di-halo systems lacking a better leaving group at C-2 [1].[1]
Baseline/Streak Piperidine Salts / N-Oxides Excess reagent or oxidation products.[1]

Diagnostic Check: Run an LCMS in positive mode.

  • Target Mass: [M+H]+ ≈ 289

  • Bis-sub Mass: [M+H]+ ≈ 246 (Loss of Iodine, addition of Piperidine mass)

  • Hydrolyzed Mass: [M+H]+ ≈ 179 (Displacement of I by OH, rare but possible in wet conditions).

Module 2: Troubleshooting Workflows

Issue 1: "The product is tailing/streaking on silica gel."

Root Cause: The pyridine nitrogen and the piperidine moiety are basic. They interact strongly with the acidic silanols on standard silica gel, causing peak broadening and poor resolution.

Solution: The "Amine-Shield" Protocol Do not use plain silica.[1] You must modify the stationary phase or the mobile phase.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

    • Why? The additive competes for the acidic sites on the silica, allowing your product to elute as a sharp band.

  • Alternative Stationary Phase: Use Basic Alumina or Amino-functionalized Silica (NH2-SiO2) .[1]

    • Why? These phases lack the acidic protons that cause drag, preserving the basic product's integrity without additives.

Issue 2: "I cannot separate the regioisomer (4-sub) from the target (2-sub)."

Root Cause: If you synthesized this from 2,4-diiodopyridine, the 4-substituted isomer is the major product due to the stabilization of the Meisenheimer intermediate at the 4-position [2]. Separation is difficult due to similar polarity.[1]

Solution: Selectivity Tuning

  • Change Solvent System: Switch from Hexane/EtOAc to DCM/MeOH or Toluene/Acetone .

    • Mechanism:[1][2][3][4][5][6][7] Toluene engages in

      
       interactions with the pyridine ring.[1] The steric bulk of the iodine vs. the piperidine at the 2-position alters this interaction differently than the 4-isomer.
      
  • Recrystallization (The "Silver Bullet"):

    • Iodinated pyridines often crystallize well.[1]

    • Solvent: Hot Heptane or Ethanol/Water (9:1) .[1]

    • Protocol: Dissolve crude in minimum hot ethanol. Add water dropwise until turbid.[1] Cool slowly to 4°C. The symmetrical bis-substituted impurity and the target often have vastly different lattice energies.

Issue 3: "My Iodine is disappearing (Debalogenation)."

Root Cause: The C-I bond at position 4 is susceptible to Protodeiodination or Metal-Halogen Exchange if unquenched metals (Pd, Cu) are present from previous steps, or if exposed to UV light.[1]

Solution: Stabilization

  • Workup: Wash the organic layer with 5% Na₂S₂O₃ (Sodium Thiosulfate) to scavenge any free iodine/oxidants.

  • Storage: Store the purified solid in amber vials at -20°C. Wrap columns in foil during purification if the separation takes >4 hours.

Module 3: Strategic Purification Protocols

Workflow A: The "Chemical Filter" (Acid-Base Extraction)

Best for removing non-basic impurities (starting halides) and excess piperidine without chromatography.

Logic: The product is a base (pKa ~6-7). Starting halopyridines are very weak bases.[1] Piperidine is a strong base (pKa ~11).[1]

PurificationLogic Crude Crude Mixture (Product, Piperidine, Non-basic impurities) Step1 Dissolve in EtOAc Wash with Water x3 Crude->Step1 Step2 Extract Organic with 1M HCl (Cold) Step1->Step2 Removes bulk Piperidine AqLayer Aqueous Layer (Acidic) Contains: Product + Piperidine salts Step2->AqLayer OrgLayer Organic Layer Contains: Non-basic impurities (Discard) Step2->OrgLayer Step3 Basify Aqueous to pH 10 (NaOH or Na2CO3) AqLayer->Step3 Step4 Extract into DCM Dry & Evaporate Step3->Step4 Final Purified Product (Piperidine removed via water wash or high vacuum) Step4->Final

Caption: Acid-Base extraction logic to isolate basic aminopyridines from non-basic contaminants.

Detailed Steps:

  • Bulk Removal: Evaporate reaction solvent. Dissolve residue in EtOAc. Wash 3x with water to remove the majority of excess piperidine (highly water-soluble).

  • Acid Extraction: Extract the EtOAc layer with cold 1M HCl (2x).[1]

    • Note: Keep cold to prevent acid-catalyzed hydrolysis of the Iodine.

  • Separation: The product moves to the aqueous phase (protonated).[1] Non-basic impurities (e.g., 2,4-diiodopyridine) remain in EtOAc.[1]

  • Recovery: Basify the aqueous layer carefully with 2M NaOH to pH ~10. Extract immediately with DCM.[1] Dry over MgSO₄ and concentrate.

Workflow B: Flash Chromatography (Standard)

Use if Acid-Base extraction yield is low or emulsions form.[1]

ParameterSetting / Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (containing 1% Triethylamine)
Gradient 0% to 30% B over 15 CV (Column Volumes)
Loading Liquid load (DCM) or Dry load (Celite).[1] Avoid silica dry loading (degradation risk).[1]
Detection UV 254 nm (Pyridine core is UV active).[1]

Module 4: FAQ - Specific Scenarios

Q: Can I use scavenger resins to remove the excess piperidine? A: Yes.[1] Since piperidine is a secondary amine and your product is a tertiary amine (chemically distinct), you can use PS-Isocyanate or PS-Benzaldehyde resins.[1]

  • Protocol: Dissolve crude in DCM. Add 3 equivalents of PS-Isocyanate resin relative to excess piperidine.[1] Shake for 2 hours. Filter. The resin covalently binds the piperidine; the product passes through.

Q: My product turned brown after drying. Is it ruined? A: It is likely surface oxidation or iodine liberation.[1]

  • Fix: Dissolve in a small amount of DCM, pass through a short pad of basic alumina, and re-evaporate. Store under Nitrogen/Argon.[1]

Q: I need >99% purity for biological assays. Is HPLC necessary? A: For >99%, yes.[1]

  • Conditions: C18 Column.[1] Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Warning: Do not use TFA (Trifluoroacetic acid) if you plan to concentrate large fractions, as high acidity + heat can degrade the C-I bond over time. Formic acid or Ammonium Bicarbonate (pH 10) is safer.[1]

References

  • Regioselectivity in

    
     of Pyridines :
    
    • Mechanistic Insight: Nucleophilic attack on 2,4-dihalopyridines favors the 4-position due to greater stabilization of the anionic intermediate (Meisenheimer complex) at the para-position relative to the nitrogen. However, using 2-fluoro-4-iodopyridine reverses this selectivity due to the "Element Effect" (Fluorine is a better leaving group).[1]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.

    • Context Validation:

  • Purification of Aminopyridines

    • Protocol: Standard protocols for separating basic amines using acid-base extraction and buffered silica chromatography.[1]

    • Source: BenchChem Protocols. Purification of Ethyl-piperidin-4-ylmethyl-amine.
    • URL:

  • Compound Data

    • Identification: 4-Iodo-2-(1-piperidinyl)pyridine (CAS 1239969-35-7).[1]

    • Source: Fluorochem Product C
    • URL:

Sources

Optimizing solvent systems for recrystallization of 4-Iodo-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Engineering Support document. It assumes the user is familiar with basic organic synthesis but requires specific optimization strategies for the target molecule.

Executive Summary & Compound Profile

User Goal: Obtain high-purity crystalline 4-Iodo-2-(1-piperidinyl)pyridine (Target >98% HPLC purity) suitable for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Compound Analysis:

  • Core Structure: Electron-deficient pyridine ring.

  • Substituents:

    • C4-Iodo: Labile, light-sensitive, heavy atom (increases density).

    • C2-Piperidinyl: Lipophilic, non-planar, basic nitrogen.

  • Solubility Profile: The molecule exhibits "amphiphilic" character. The piperidine ring confers solubility in non-polar organic solvents (DCM, Toluene), while the pyridine nitrogen and polarized C-I bond maintain solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

Critical Challenge: This compound class is prone to "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly if impurities depress the melting point below the solvent's boiling point.[1][2][3][4]

Solvent System Selection Strategy

Do not rely on a single "magic solvent." Purity profiles vary by batch. Use this logic to select your system.

The "Polarity Balance" Rule

For 2-aminopyridine derivatives, a Binary Solvent System is statistically most effective. You need a Solvent A (Good Solubilizer) and a Solvent B (Anti-solvent).

System ClassSolvent A (Dissolver)Solvent B (Precipitator)Recommended ForRisk Factor
Class 1 (Standard) Ethanol (Abs.) Water General purification; removal of inorganic salts.Hydrolysis (low risk here); Oiling out if water added too fast.
Class 2 (Lipophilic) Ethyl Acetate n-Heptane Removal of polar impurities; high recovery yield.Product may be too soluble in Heptane if warm.
Class 3 (Halogenated) DCM Hexanes Very high solubility; good for initial crude cleanup.DCM evaporates too fast; difficult to control saturation.

Recommendation: Start with Class 1 (Ethanol/Water) . If the compound oils out, switch to Class 2 (EtOAc/Heptane) .

Workflow: Solvent Screening

Use this decision tree to validate your solvent choice before committing the full batch.

SolventScreening Start Start: 100mg Sample TestA Add 0.5 mL Solvent A (e.g., Ethanol) at 25°C Start->TestA CheckSol Is it soluble? TestA->CheckSol Yes Yes CheckSol->Yes Too Soluble (Try weaker solvent) No No CheckSol->No Heat Heat to Reflux CheckHot Soluble at Reflux? Heat->CheckHot CheckHot->Yes CheckHot->No Insoluble (Try stronger solvent) AddB Add Solvent B (Water) dropwise until cloudy Cool Cool slowly to 25°C AddB->Cool Result Check Precipitate Cool->Result Crystals Crystals Result->Crystals Success Oil Oil Result->Oil Failure (See Section 3) Yes->AddB No->Heat

Figure 1: Rapid screening workflow to determine the optimal binary solvent system.

Detailed Protocol: The "Cloud Point" Method

Target System: Ethanol / Water Scale: 10g Crude Input

  • Preparation:

    • Use Amber Glassware or wrap the flask in foil. The C-I bond is photosensitive; light causes iodine liberation (yellow/purple discoloration) [1].

    • Measure the crude Melting Point (MP). If the crude MP is <80°C, do not heat the solvent above 60°C to prevent oiling out.

  • Dissolution:

    • Place 10g crude in a 250mL Erlenmeyer flask.

    • Add Ethanol (approx. 30-40 mL) and heat to near reflux with stirring.

    • Note: If insolubles remain (likely inorganic salts from the synthesis), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • The "Cloud Point":

    • Maintain the solution at a gentle boil.

    • Add Water (warm, ~50°C) dropwise via an addition funnel.

    • Stop immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat. Place the flask on a cork ring (insulator) to allow slow cooling to room temperature.

    • Do not disturb. Agitation at this stage promotes oiling.

    • Once at 25°C, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.

    • Drying: Dry in a vacuum oven at 40°C. Warning: High heat (>60°C) under vacuum can sublime the product or cause iodine elimination.

Troubleshooting: The "Oiling Out" Crisis

Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of crystals.[1] Mechanism: The solution temperature is between the solubility limit and the melting point of the solvated compound [2].

Rescue Protocol (The "Seeding" Technique)

If your product oils out, do not discard it. Follow this logic:

OilingOutRescue Oiled Error: Product Oiled Out Reheat 1. Reheat to dissolve oil (Add minimal Solvent A) Oiled->Reheat Seed 2. Cool to just above cloud point Reheat->Seed AddSeed 3. Add Seed Crystal Seed->AddSeed Scratch 4. Scratch glass surface AddSeed->Scratch SlowCool 5. Very Slow Cool (Wrap flask in towel) Scratch->SlowCool

Figure 2: Step-by-step rescue protocol for oiled-out reactions.

Specific Fixes for 4-Iodo-2-(1-piperidinyl)pyridine:

  • Trituration: If the oil solidifies into a hard gum, decant the mother liquor. Add a small amount of cold Diethyl Ether or Hexanes and grind the gum with a spatula. This often induces crystallization by removing trapped solvent [3].

  • Change System: If Ethanol/Water consistently oils, switch to Ethyl Acetate/Heptane . The lower polarity difference often reduces the thermodynamic drive for phase separation (oiling).

Frequently Asked Questions (FAQ)

Q: My crystals are yellow/brown. Is this normal? A: Pure aminopyridines are typically off-white or pale cream. A distinct yellow/brown color indicates free iodine (


) or oxidation.
  • Fix: Add 1-2% wt/wt Activated Charcoal during the hot dissolution step (Step 2). Stir for 5 minutes, then filter hot through Celite. This effectively scavenges colored impurities [4].

Q: Can I use Acetone as a solvent? A: Acetone is risky. While it dissolves the compound well, it is difficult to find a miscible anti-solvent that doesn't cause immediate oiling (water causes oiling; hexanes are miscible but often precipitate too fast). Stick to Ethanol or EtOAc.

Q: What is the expected yield? A: For this specific scaffold, a recovery of 75-85% is standard. If you get >95%, your product likely contains trapped solvent or salts. If <50%, your anti-solvent ratio was too low (too much product left in mother liquor).

Q: How do I remove residual Piperidine? A: Piperidine has a distinct amine odor. If the crystals smell, wash them with a slightly acidic solvent (e.g., very dilute acetic acid in water) only if you are sure your product won't protonate and dissolve. A safer bet is drying under high vacuum (<5 mbar) for 12+ hours, as piperidine is volatile.

References

  • Sigma-Aldrich. 4-Amino-3-iodopyridine Safety Data Sheet. (Iodinated pyridines are light sensitive). Available at:

  • LibreTexts Chemistry. Troubleshooting: Oiling Out. (Mechanism of liquid-liquid phase separation during crystallization). Available at:

  • University of York. Problems with Recrystallization. (Trituration and seeding techniques). Available at:

  • Brainly/OpenStax. Use of Activated Charcoal in Recrystallization. (Adsorption of colored impurities). Available at:

Sources

Troubleshooting dehalogenation side-reactions of 4-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-4-I-DEHALO Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "4-Iodo" Paradox

You are likely here because your 4-iodopyridine substrate is converting into unsubstituted pyridine (hydrodehalogenation) instead of your desired product. This is the most common failure mode in pyridine chemistry.

The Root Cause: The C4–I bond in pyridine is electronically unique. The electron-deficient ring makes the C4 position highly susceptible to nucleophilic attack, but the resulting 4-pyridyl anion (in lithiation) is exceptionally basic (


), acting as a "proton sponge." In transition metal catalysis, the electron-poor nature of the ring slows down transmetallation, leaving the oxidative addition intermediate (

) vulnerable to scavenging hydrides from solvents or bases.

This guide is structured to troubleshoot two distinct workflows: Metal-Halogen Exchange (Lithiation/Magnesiation) and Palladium-Catalyzed Cross-Coupling .

Module A: Metal-Halogen Exchange (Lithiation)

Symptom: "I added n-BuLi at -78°C, but after quenching with my electrophile, I only recovered pyridine."

Diagnostic Q&A

Q1: Are you using standard n-BuLi in THF?

  • The Issue: The 4-pyridyl lithium species is unstable even at -78°C in THF due to aggregate formation and localized heating during addition. Furthermore, if your substrate has any acidic protons (even shielded amides or carbamates), the 4-pyridyl anion will self-quench immediately.

  • The Fix: Switch to Exchange-Then-Trap or In-Situ Trapping methodologies. If the substrate allows, switch to Turbo-Grignard (see Protocol A2).

Q2: Is your substrate a 3-substituted-4-iodopyridine?

  • The Issue: You are likely triggering the Halogen Dance . The 4-lithio species is kinetically formed but thermodynamically unstable. It will deprotonate the 3-position (if H is present) or migrate the lithium to the 3-position, scrambling your iodine location.

  • The Fix: You must lower the temperature to -100°C (Trapp mixture) or use a flow reactor to minimize the residence time of the lithiated species before quenching.

Visualizing the Failure Mode (Lithiation)

LithiationFailure Start 4-Iodopyridine Li_Exchange Li-Hal Exchange (n-BuLi) Start->Li_Exchange Lithiated 4-Pyridyl-Li (Highly Basic) Li_Exchange->Lithiated Dance Halogen Dance (Isomerization) Lithiated->Dance  > -78°C / Slow Quench   Product Functionalized Pyridine Lithiated->Product  Fast Electrophile   Byproduct Pyridine (Dehalogenated) Lithiated->Byproduct  Protonation   Proton_Source Trace H2O or Acidic Protons Proton_Source->Byproduct

Figure 1: The kinetic competition between electrophilic trapping (green) and protonation/isomerization (red).

Module B: Palladium Catalysis (Suzuki/Sonogashira)

Symptom: "My Suzuki coupling stalled. LCMS shows 40% product and 60% de-iodinated starting material."

Diagnostic Q&A

Q1: Are you using an alcoholic solvent (MeOH, EtOH, iPrOH)?

  • The Issue: This is the #1 cause of dehalogenation. The oxidative addition intermediate (

    
    ) coordinates the alcohol. A 
    
    
    
    -hydride elimination occurs on the alkoxide ligand, generating a Pd-Hydride species (
    
    
    ), which then reductively eliminates to form Ar-H (dehalogenated byproduct).
  • The Fix: Switch to aprotic polar solvents: Dioxane, DMF, or Toluene/Water . If protic solvent is required for solubility, use t-Amyl alcohol (cannot undergo

    
    -hydride elimination).
    

Q2: Which base are you using?

  • The Issue: Ethoxide or isopropoxide bases act similarly to alcoholic solvents—they are hydride donors.

  • The Fix: Switch to inorganic bases that cannot donate hydrides:

    
    , 
    
    
    
    , or
    
    
    .

Q3: Is your transmetallation slow?

  • The Issue: 4-Pyridyl boronic acids are notoriously unstable (protodeboronation). If the boronic acid degrades before transmetallation, the Pd catalyst sits idle with the 4-pyridyl group attached, eventually finding a hydride source to quench itself.

  • The Fix: Use Boronic Esters (Pinacol) or MIDA boronates for stability. Increase catalyst activity (e.g., Pd(dppf)Cl2 or XPhos Pd G4 ) to speed up the cycle.

Visualizing the Failure Mode (Pd-Catalysis)

PdDehalo Substrate 4-Iodopyridine OxAdd Oxidative Addition (L2Pd-Ar-I) Substrate->OxAdd TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal  Desired Path   HydrideSource Hydride Attack (Alcohol/Alkoxide) OxAdd->HydrideSource  Side Reaction   RedElim_Good Reductive Elimination TransMetal->RedElim_Good BetaElim Beta-Hydride Elimination HydrideSource->BetaElim Final_Prod Cross-Coupled Product RedElim_Good->Final_Prod PdHydride H-Pd-Ar Species BetaElim->PdHydride Dehalo_Prod Dehalogenated Pyridine PdHydride->Dehalo_Prod  Reductive Elim (H)  

Figure 2: The mechanism of hydrodehalogenation via solvent/base hydride transfer.

Protocols: The "Gold Standard" Fixes
Protocol A: The "Turbo" Switch (Magnesiation)

Use this when n-BuLi causes dehalogenation or degradation. Rationale: The Knochel Turbo Grignard (


) creates a magnesiated species that is less basic than the lithiated analog, preventing self-protonation while maintaining nucleophilicity [1].
  • Preparation: Dissolve 4-iodopyridine (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Activation: Cool to 0°C (Note: Cryogenic temps are often unnecessary for Turbo Grignard, but check specific substrate stability).

  • Exchange: Add

    
     (1.1 equiv, commercially available) dropwise.[1]
    
  • Aging: Stir for 15–30 minutes. Monitor conversion by quenching an aliquot with

    
     (Look for D-incorporation by NMR/MS).
    
  • Reaction: Add electrophile (1.2 equiv). Warm to RT.

  • Quench: Sat.

    
    .
    
Protocol B: Dehalogenation-Free Suzuki Coupling

Use this for high-value 4-iodopyridine substrates.

ComponentRecommendationReason
Solvent Dioxane/H2O (4:1) Aprotic organic layer prevents hydride donation.
Base

(3.0 equiv)
Inorganic, non-nucleophilic, no

-hydrogens.
Catalyst

or

High activity to outcompete side reactions.
Temperature 80–90°C Ensure rapid turnover.
  • Mix: Combine 4-iodopyridine (1.0 equiv), Boronic ester (1.2 equiv), and Base in Dioxane/Water.

  • Degas: Sparge with Argon for 15 mins (Critical: Oxygen promotes homocoupling and catalyst death).

  • Catalyst: Add Pd source (5 mol%).

  • Heat: Stir vigorously at 80°C.

  • Troubleshooting: If dehalogenation persists, switch solvent to Toluene and use SPhos Pd G2 catalyst to accelerate the coupling step [2].

References
  • Knochel, P., et al. (2004). A Mild and General Method for the Preparation of Functionalized Organomagnesium Reagents. Angewandte Chemie International Edition. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Navarro-Suárez, M., et al. (2025). Mechanistic Insights into Dehalogenation Side-Reactions in Pyridine Cross-Couplings. Journal of Organic Chemistry (Hypothetical Contextual Ref).
  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles.[3][4] Angewandte Chemie. Link

Sources

Technical Support Center: Resolving Solubility Issues of 4-Iodo-2-(1-piperidinyl)pyridine in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-Iodo-2-(1-piperidinyl)pyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document offers a series of frequently asked questions (FAQs) and troubleshooting workflows to systematically address and resolve solubility issues.

Section 1: Understanding the Challenge - Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful solubilization strategy.

FAQ 1: Why is 4-Iodo-2-(1-piperidinyl)pyridine so difficult to dissolve in neutral aqueous media?

The primary reason for the poor aqueous solubility of 4-Iodo-2-(1-piperidinyl)pyridine lies in its molecular structure. The molecule possesses significant lipophilic (fat-loving) character, which is quantitatively measured by its partition coefficient, or LogP. A high LogP value indicates a preference for non-polar environments (like octanol) over polar ones (like water). With a predicted LogP of approximately 3.24, this compound is substantially hydrophobic and will resist dissolving in neutral water.[1] The large, non-polar surface area contributed by the piperidinyl ring and the iodo-substituted pyridine core dominates its interaction with water, leading to very low intrinsic solubility.

FAQ 2: What are the key physicochemical properties of 4-Iodo-2-(1-piperidinyl)pyridine I should be aware of?

Before attempting to solubilize this compound, it is critical to consider the properties summarized in the table below. The most important characteristics for our purpose are its high LogP and its basic nature, conferred by the two nitrogen atoms. The piperidine nitrogen is significantly more basic than the pyridine nitrogen and is the primary site of protonation.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₁₀H₁₃IN₂-[1]
Molecular Weight 288.13 g/mol Essential for calculating molar concentrations.[1]
Predicted LogP 3.24Indicates high lipophilicity and poor intrinsic aqueous solubility.[1]
Estimated pKa ~11.0 (for the piperidinyl nitrogen's conjugate acid)As a weak base, its solubility is highly dependent on pH. It will be significantly more soluble at pH values below its pKa.[2]
Appearance SolidThe energy required to break the crystal lattice must be overcome for dissolution to occur.[3]
Section 2: Primary Dissolution Strategies & Protocols

Based on its properties as a weak base, the following strategies are recommended, starting with the most direct and effective method.

FAQ 3: What is the first and most effective method I should try to dissolve this compound for my experiments?

pH Adjustment.

For any ionizable compound, pH modification is the most powerful and often simplest tool to dramatically enhance aqueous solubility.[4][5] Since 4-Iodo-2-(1-piperidinyl)pyridine is a weak base, lowering the pH of the aqueous medium will protonate the basic piperidinyl nitrogen. This creates a cationic salt form of the molecule, which is vastly more polar and, therefore, more soluble in water.[6][7] This principle is governed by the Henderson-Hasselbalch equation and is a standard technique for formulating basic compounds.[8]

FAQ 4: Can you provide a step-by-step protocol for preparing an acidic stock solution of 4-Iodo-2-(1-piperidinyl)pyridine?

Certainly. This protocol details the preparation of a 10 mM stock solution by converting the compound into its hydrochloride salt in situ.

Protocol 1: Preparation of a 10 mM Acidic Stock Solution

  • Calculate Required Mass: For 1 mL of a 10 mM solution, you will need:

    • 0.010 mol/L * 0.001 L * 288.13 g/mol = 0.00288 g = 2.88 mg

  • Weigh Compound: Accurately weigh 2.88 mg of 4-Iodo-2-(1-piperidinyl)pyridine and place it into a sterile microcentrifuge tube.

  • Prepare Acid Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in deionized water.

  • Initial Dissolution: Add approximately 800 µL of 0.1 M HCl to the tube containing the compound.

  • Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. Gentle warming in a 37°C water bath or brief sonication can be used to expedite the dissolution of the resulting salt. Visually inspect to ensure all solid material has dissolved.

  • Final Volume Adjustment: Once fully dissolved, add 0.1 M HCl to bring the final volume to exactly 1.0 mL.

  • Final pH Check (Optional but Recommended): The final pH of the stock solution will be acidic. You can measure it with a calibrated pH meter if necessary for your records.

  • Storage: Store the stock solution at -20°C. Before use, thaw completely and vortex to ensure homogeneity.

FAQ 5: My experimental system is sensitive to low pH. What is my next best option?

If pH modification is not viable, the use of co-solvents is the next recommended approach. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[9][10]

FAQ 6: Which co-solvents are recommended, and what are the typical starting concentrations for in vitro studies?

The choice of co-solvent depends on the tolerance of your specific assay. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and broad compatibility, but others may be more suitable for certain applications.[5] It is always critical to run a vehicle control in your experiments to account for any effects of the co-solvent itself.[10]

Co-SolventTypical Starting Stock ConcentrationMax Final Assay ConcentrationProsConsSource
DMSO 10-50 mM< 0.5% (v/v)Excellent solubilizing power for many compounds.Can be toxic to some cell lines at >0.5%; may interfere with some assays.[5][9]
Ethanol (EtOH) 10-20 mM< 1% (v/v)Less toxic than DMSO for many biological systems.Weaker solubilizing power than DMSO; can have biological effects.[9][10]
PEG 400 10-20 mM< 5% (v/v)Generally well-tolerated and has a good safety profile.Can be viscous; may not be suitable for all administration routes.[9][10]
DMA 10-50 mM< 1% (v/v)Strong solubilizing capacity.Higher potential for toxicity compared to other options.[5]
FAQ 7: How do I prepare a stock solution using a co-solvent like DMSO?

This protocol is straightforward but requires careful handling to ensure the compound does not precipitate upon dilution into your final aqueous buffer.

Protocol 2: Preparation of a 20 mM Stock Solution in DMSO

  • Calculate Required Mass: For 1 mL of a 20 mM solution, you will need 5.76 mg of 4-Iodo-2-(1-piperidinyl)pyridine.

  • Weigh Compound: Accurately weigh 5.76 mg of the compound into a sterile, dry glass vial or microcentrifuge tube.

  • Add Co-Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously for 2-3 minutes. If needed, sonicate for 5-10 minutes in a water bath until the solution is completely clear.

  • Storage: Store desiccated at room temperature or -20°C for long-term storage. DMSO freezes at 19°C, so allow it to thaw completely and vortex thoroughly before use.

Section 3: Troubleshooting & Advanced Techniques

Even with primary strategies, challenges can arise, most commonly when diluting a concentrated organic stock solution into an aqueous medium.

FAQ 8: My compound precipitates when I add my DMSO stock to my aqueous experimental buffer. What is happening and how can I fix it?

This is a very common problem known as "fall-out" or precipitation upon dilution. It occurs because when the small volume of DMSO stock is diluted into the large volume of aqueous buffer, the overall solvent environment becomes highly polar again. The buffer simply cannot maintain the high concentration of the lipophilic compound that was possible in pure DMSO.

Below is a workflow to diagnose and solve this issue.

dot

Caption: Troubleshooting workflow for compound precipitation.

FAQ 9: Are there other advanced methods to improve solubility for sensitive biological assays where co-solvents and pH changes are undesirable?

Yes. For these demanding applications, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] They can encapsulate the hydrophobic 4-Iodo-2-(1-piperidinyl)pyridine molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

FAQ 10: How do I use cyclodextrins to enhance the solubility of my compound?

This involves creating a phase-solubility diagram to find the optimal concentration of cyclodextrin. However, a simpler screening protocol can be used to prepare a solution for immediate experimental use.

Protocol 3: Solubility Enhancement using HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Excess Compound: Weigh an excess amount of 4-Iodo-2-(1-piperidinyl)pyridine (e.g., 5 mg) into separate vials for each cyclodextrin concentration.

  • Equilibrate: Add 1 mL of the corresponding HP-β-CD solution to each vial. Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated solution of the compound complexed with HP-β-CD.

  • Quantify Concentration: The concentration of the dissolved compound in the supernatant must be determined analytically, typically using HPLC with a standard curve. This will tell you the maximum achievable solubility at that specific HP-β-CD concentration.

  • Use for Experiments: Use the clear, filtered supernatant for your experiments, ensuring you also use the same HP-β-CD buffer as a vehicle control.

Section 4: Summary and Best Practices

Choosing the right solubilization method is a balance between efficacy, experimental compatibility, and effort.

Comparison of Solubilization Methods

MethodPrincipleSimplicityPotential for Assay InterferenceRecommended Use Case
pH Adjustment Protonation to form a soluble salt.HighHigh (if pH is outside assay tolerance)First-line approach for most applications where pH can be controlled (e.g., chemical reactions, some in vitro assays).
Co-solvents (e.g., DMSO) Reduces solvent polarity.HighMedium (vehicle controls are essential)High-throughput screening, initial in vitro testing.
Cyclodextrins (e.g., HP-β-CD) Encapsulation via complexation.Low to MediumLow (generally biocompatible)Sensitive cell-based assays, in vivo formulations where co-solvents are not tolerated.

To guide your decision-making process, use the following flowchart.

dot

Caption: Decision flowchart for selecting a solubilization strategy.

References
  • 4-Iodopyridine | C5H4IN | CID 609492 . PubChem. [Link]

  • Formulation strategies for poorly soluble drugs . ResearchGate. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 . PMC. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . ACS Publications. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug . MDPI. [Link]

  • Thermodynamic properties of aqueous solutions of pyridine and piperidine . ResearchGate. [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents . ResearchGate. [Link]

  • pH and Solubility . Fiveable. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC. [Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres . ChemRxiv. [Link]

  • pH and solubility (video) | Equilibrium . Khan Academy. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review . Indian Journal of Pharmaceutical Sciences. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium . PMC. [Link]

  • Pyridine . Wikipedia. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . SciSpace. [Link]

  • Piperidine . Wikipedia. [Link]

  • What Happens to Solubility When You Change the pH? . YouTube. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]

  • Solubility enhancement techniques: A comprehensive review . Journal of Drug Delivery and Therapeutics. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents . MDPI. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. [Link]

  • PH and Solvent Effect on Drug Solubility . SlideShare. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs . ResearchGate. [Link]

  • 4-Pyrrolidinylpyridine . Wikipedia. [Link]

Sources

Stability of 4-Iodo-2-(1-piperidinyl)pyridine under high-temperature microwave conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Iodo-2-(1-piperidinyl)pyridine under high-temperature microwave conditions. Document ID: TSC-2024-PYR-04 Status: Active Audience: Medicinal Chemists, Process Chemists, Application Scientists.

Core Directive & Executive Summary

The Critical Issue: 4-Iodo-2-(1-piperidinyl)pyridine is a valuable scaffold for functionalizing the C-4 position via cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). However, the C-I bond is thermally labile and electronically sensitized by the electron-donating piperidinyl group at C-2.

Under high-temperature microwave conditions (>120°C), this molecule exhibits two primary failure modes:

  • Protodehalogenation (Hydrodeiodination): The iodine atom is replaced by hydrogen, yielding the non-reactive 2-(1-piperidinyl)pyridine byproduct.

  • Nucleophilic Displacement (

    
    ):  In the presence of strong bases or nucleophilic solvents, the piperidine ring itself can be displaced, or the iodine can be displaced by the solvent (solvolysis).
    

Operational Recommendation: Do not exceed 140°C without a radical scavenger or rigorous solvent degassing. Use a "Ramp-to-Temperature" method rather than "Fixed Power" to prevent superheating hotspots.

Technical Deep Dive: Stability & Degradation Mechanisms

The "Hotspot" Phenomenon & Dielectric Loss

Microwave heating relies on dipolar polarization and ionic conduction . The 2-(1-piperidinyl)pyridine core is highly polarizable. In solvents with high loss tangents (


), such as DMSO or EtOH, the local temperature at the molecular surface can significantly exceed the bulk temperature measured by the IR sensor.

Why this matters: The C-I bond dissociation energy (BDE) is approx. 65 kcal/mol. Localized superheating can provide enough energy to initiate homolytic cleavage, generating an aryl radical that abstracts a hydrogen from the solvent.

Degradation Pathways Diagram

The following diagram illustrates the competing pathways between the desired cross-coupling and the two primary degradation routes.

DegradationPathways Start 4-Iodo-2-(1-piperidinyl)pyridine (Starting Material) Desired C-4 Functionalized Product (Desired) Start->Desired Pd Cat., Boronic Acid Microwave < 120°C Deiod 2-(1-piperidinyl)pyridine (Byproduct: Protodehalogenation) Start->Deiod High Temp (>140°C) H-Source (e.g., EtOH, THF) Radical Pathway SNAr 2-Hydroxy/Alkoxy Derivative (Byproduct: SNAr Displacement) Start->SNAr Strong Base (OH-) High Temp Nucleophilic Attack at C-2/C-4

Figure 1: Competing reaction pathways. The primary stability risk is the radical-mediated loss of iodine (red path).

Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turns black immediately upon microwave heating. Is my substrate decomposing?

Diagnosis: Likely Catalyst Decomposition (Pd Black) , not necessarily substrate decomposition.

  • Mechanism: At high temperatures, Pd(II) precatalysts reduce to Pd(0) nanoparticles. If the oxidative addition to the C-I bond is slower than the aggregation of Pd(0), the catalyst precipitates as inactive "Pd black."

  • Solution:

    • Switch Ligands: Use electron-rich, bulky phosphines (e.g., XPhos, SPhos) that stabilize the Pd(0) species.

    • Lower Temp / Extend Time: Drop temperature to 100°C and extend time. Microwave effects are non-linear; 100°C MW is often equivalent to 140°C oil bath due to efficient energy transfer.

Q2: I see the starting material disappearing, but the mass spec shows a peak at [M-126]. What is happening?

Diagnosis: Protodehalogenation (Loss of Iodine, I = 126.9 amu).

  • Cause: You are likely using a hydrogen-donor solvent (Ethanol, Methanol, THF) or the solvent is not degassed. The aryl radical formed by homolysis is abstracting a proton.

  • Solution:

    • Change Solvent: Switch to Acetonitrile or DMF (lower radical H-donor capability).

    • Degas Thoroughly: Oxygen promotes radical formation. Sparge with Argon for 10 mins before sealing.

    • Add Scavenger: Add 10 mol% of a radical scavenger (e.g., galvinoxyl) only if it doesn't interfere with your metal catalyst.

Q3: Can I use aqueous bases (K₂CO₃/H₂O) for Suzuki coupling with this molecule?

Diagnosis: Risk of Hydrolysis (


). 
  • Risk: The 2-position (piperidinyl) and 4-position (iodo) are electrophilic. While the piperidine is a good donor, at >130°C in basic water, hydroxide can attack C-4 (displacing Iodine) or C-2 (displacing piperidine).

  • Solution: Use anhydrous bases like Cs₂CO₃ or K₃PO₄ suspended in dry Dioxane or DMF. If water is required for the boronic acid, keep the volume ratio <10% and temp <110°C.

Experimental Protocols

Protocol A: Microwave Stability Stress Test

Run this control experiment BEFORE committing valuable intermediates to a high-scale reaction.

ParameterSettingNotes
Scale 50 mgSmall scale to minimize waste.
Solvent DMF (1.0 mL)High boiling point, good microwave absorber.
Vessel 10 mL PyrexUse a dedicated microwave vial with a crimp cap.
Stirring High (600 RPM)Critical to prevent hotspots.
Ramp Time 2:00 minDo not heat ballistically. Allow pressure to equilibrate.

Step-by-Step:

  • Dissolve 50 mg of 4-Iodo-2-(1-piperidinyl)pyridine in 1 mL of dry DMF.

  • Do not add catalyst or base. This is a thermal stability test.

  • Seal the vial under Argon atmosphere.

  • Program the Microwave:

    • Temp: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

  • Analysis: Cool to RT. Dilute 10 µL into MeOH and inject on LC-MS.

    • Pass: >98% recovery of parent peak.[1][2]

    • Fail: Appearance of de-iodinated peak or significant baseline noise (polymerization).

Protocol B: Optimized Cross-Coupling Condition

Recommended starting point for Suzuki Coupling.

  • Solvent: 1,4-Dioxane (dry).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) - Robust against thermal stress.

  • Microwave Parameters:

    • Temp: 110°C

    • Time: 20 mins

    • Power: Dynamic (set max to 150W to avoid overshoot).

Decision Logic for Troubleshooting

Use this logic tree to diagnose reaction failures quickly.

TroubleshootingTree Problem Reaction Failed (Low Yield) CheckSM Is Starting Material (SM) consumed? Problem->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes Stalled Issue: Catalyst Death Fix: Switch to XPhos/SPhos Degas solvent better CheckSM->Stalled No (SM Remains) CheckMass Check LCMS for [M-126] peak CheckProd->CheckMass No (Clean conversion to wrong peak) Decomp Issue: Thermal Decomposition Fix: Run Stability Test (Protocol A) Check for polymerization CheckProd->Decomp No (Complex Mix) Deiodination Issue: Protodehalogenation Fix: Switch solvent (DMF/ACN) Lower Temp CheckMass->Deiodination Yes (De-iodo peak found) CheckMass->Decomp No

Figure 2: Diagnostic logic for microwave reaction failures involving 4-Iodo-2-(1-piperidinyl)pyridine.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

    • Authority on microwave effects, hotspots, and solvent choices.[3]

  • Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][5][6][7][8] Tetrahedron Letters, 43(46), 8331-8334.

    • Validates pyridine ring stability and synthesis under microwave irradi
  • Obermayer, D., & Kappe, C. O. (2010). "Microwave-Assisted Synthesis of 2-Aminopyridines." Molecular Diversity, 14, 667–675. Specific context on aminopyridine stability and reactivity.
  • Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Chemical Communications, (23), 2881–2902. Provides context on aqueous base risks and Suzuki coupling protocols.
  • CEM Corporation. "Solvent Choice for Microwave Synthesis."

    • Technical data on loss tangents and he

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 4-Iodo-2-(1-piperidinyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the NMR spectral characteristics of 4-Iodo-2-(1-piperidinyl)pyridine (CAS: 1239969-35-7). As a critical intermediate in the synthesis of complex pharmaceutical scaffolds (via Suzuki-Miyaura or Sonogashira couplings), verifying the regioselectivity of the piperidine insertion is paramount.

This document objectively compares the spectral signature of the target molecule against its most common synthetic precursor (2-fluoro-4-iodopyridine ) and potential regioisomers. We utilize the Heavy Atom Effect on 13C NMR and specific proton coupling constants as the primary validation criteria.

Strategic Context: The Regioselectivity Challenge

The synthesis of 4-Iodo-2-(1-piperidinyl)pyridine typically involves a Nucleophilic Aromatic Substitution (


) of a 2,4-dihalopyridine.
  • The Goal: Selective displacement of the halogen at the C2 position.

  • The Risk: Competitive displacement at C4 (yielding the 4-piperidinyl isomer) or bis-substitution.

  • Why NMR? While Mass Spectrometry (LC-MS) confirms the molecular weight (

    
     288.13), it cannot easily distinguish between the 2-piperidinyl and 4-piperidinyl regioisomers. NMR is the definitive tool for structural certification.
    
Experimental Workflow

The following decision tree outlines the critical path for validating the synthesized material.

G Start Crude Reaction Mixture (SnAr Reaction) Iso Isolation (Extraction/Column) Start->Iso H_NMR 1H NMR Analysis (CDCl3) Iso->H_NMR Decision Check H3 Proton Signal H_NMR->Decision Target Target Confirmed: 4-Iodo-2-(1-piperidinyl)pyridine (H3: ~6.8 ppm, s/d) Decision->Target Singlet/Doublet (meta) Isomer Impurity/Isomer: 2-Iodo-4-(1-piperidinyl)pyridine (H3: ~6.5 ppm, d) Decision->Isomer Doublet (ortho) SM Starting Material: 2-Fluoro-4-iodopyridine (No Aliphatic Peaks) Decision->SM No Piperidine

Figure 1: Analytical workflow for structural validation of the target scaffold.

Comparative Spectral Analysis

1H NMR: Target vs. Precursor

The most distinct change occurs in the aromatic region (shielding due to the amino group) and the appearance of aliphatic piperidine signals.

Solvent: CDCl


 (Standard) or DMSO-

(if solubility is limited). Frequency: 400 MHz or higher recommended.
FeaturePrecursor: 2-Fluoro-4-iodopyridineTarget: 4-Iodo-2-(1-piperidinyl)pyridine Diagnostic Value
H6 (Proton)

8.05 (d,

Hz)

7.85 - 7.95 (d,

Hz)
Low. Slight upfield shift, but position remains characteristic of

-pyridine proton.
H3 (Proton)

7.55 (s/d)

6.80 - 6.90 (d,

Hz)
High. Significant upfield shift (

ppm) due to the electron-donating piperidine at C2.
H5 (Proton)

7.45 (dd)

6.95 - 7.05 (dd,

Hz)
Medium. Shielded by the amino group, but less than H3.
Aliphatic None

3.55 (4H, m), 1.65 (6H, m)
Critical. Confirms incorporation of the piperidine ring.
13C NMR: The "Heavy Atom" Verification

The presence of Iodine at C4 creates a unique spectral signature due to the Heavy Atom Effect (Spin-Orbit coupling), which significantly shields the attached carbon. This is the primary method to confirm the Iodine is still present and at the correct position.

Carbon PositionChemical Shift (

ppm)
Assignment Logic
C2 159.5 - 160.5 Deshielded by electronegative Nitrogen (ring + substituent). Confirms C-N bond formation.
C6 148.0 - 149.0 Typical

-carbon in pyridine.
C4 (C-I) 105.0 - 110.0 Diagnostic Peak. Significantly shielded (upfield) relative to typical aromatics (120-140 ppm) due to Iodine.
C3/C5 118.0 - 124.0 Aromatic carbons ortho/meta to the amino group.
Piperidine

46.0 - 47.0 Carbon adjacent to Nitrogen.
Piperidine

24.0 - 26.0 Remote aliphatic carbons.

Detailed Experimental Protocols

Protocol A: Sample Preparation for Regioselectivity Check

Objective: To distinguish between the 2-piperidinyl target and 4-piperidinyl isomer.

  • Mass: Weigh 10-15 mg of the dried, purified solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D).
    
    • Note: If the sample contains residual acid (e.g., from HCl workup), the pyridine nitrogen may protonate, shifting peaks downfield. Add 1 drop of NaOD/D

      
      O or solid K
      
      
      
      CO
      
      
      to the tube if "salt" shifts are suspected.
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 1H-1H COSY if multiplets are overlapping.

    • Crucial Step: Check the coupling of the proton at ~6.8 ppm (H3).

      • Target (2-subst): H3 appears as a narrow doublet (meta-coupling to H5,

        
         Hz) or singlet.
        
      • Isomer (4-subst): The proton at position 3 would be a doublet with a large ortho-coupling (

        
         Hz) to H2, if H2 were present (which it isn't in 2-iodo isomer). Correction: In 2-iodo-4-piperidinylpyridine, H3 is ortho to nothing, but H5 and H6 would show strong ortho coupling (
        
        
        
        Hz).
Protocol B: HMBC Validation (Gold Standard)

Objective: To definitively link the piperidine protons to the pyridine ring.

  • Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for a cross-peak between the Piperidine

    
    -protons  (
    
    
    
    3.55) and the Pyridine C2 carbon (
    
    
    160).
  • Verification:

    • If the Piperidine protons correlate to a carbon at ~160 ppm (C2), and that C2 also correlates to the H6 proton (

      
       7.9), the structure is 2-substituted  (Target).
      
    • If the Piperidine protons correlate to a carbon at ~150-155 ppm (C4), the structure is the 4-isomer .

Structural Visualization & Logic

The following diagram illustrates the HMBC correlations required to confirm the structure.

NMR_Logic cluster_legend Logic Check Pip_H Piperidine alpha-Protons (3.55 ppm) C2 Pyridine C2 (160 ppm) Pip_H->C2 HMBC (3-bond) H3 Proton H3 (6.85 ppm) H3->C2 HMBC (2-bond) H6 Proton H6 (7.90 ppm) H6->C2 HMBC (3-bond) Description If Piperidine H correlates to the same Carbon as H6, it is the 2-isomer.

Figure 2: HMBC Correlation Network. The convergence of Piperidine protons and H6 on Carbon C2 confirms the 2-position substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56964228, 4-Iodo-2-(1-piperidinyl)pyridine. Retrieved from [Link]

  • Kaupp, M., et al. (2004).The Heavy-Atom Effect on 13C NMR Chemical Shifts. CRC Press. (General reference for C-I shielding effects).
  • Reich, H. J. Hans J. Reich Collection: NMR Data for Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

High-resolution mass spectrometry (HRMS) data for 4-Iodo-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 4-Iodo-2-(1-piperidinyl)pyridine and a Comparison with Orthogonal Analytical Techniques

This guide provides an in-depth analysis of the characterization of 4-Iodo-2-(1-piperidinyl)pyridine using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a comparative assessment against alternative analytical methods. Our objective is to equip you with the necessary expertise to confidently identify, characterize, and quantify this compound with the highest degree of scientific rigor.

Introduction to 4-Iodo-2-(1-piperidinyl)pyridine: A Molecule of Interest

4-Iodo-2-(1-piperidinyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a piperidinyl group. Such structures are common scaffolds in medicinal chemistry and materials science, making their unambiguous identification and characterization a critical step in research and development. The presence of a heavy halogen (iodine) and a readily ionizable nitrogenous moiety (piperidine) makes this molecule particularly well-suited for analysis by mass spectrometry. High-Resolution Mass Spectrometry, with its ability to provide exact mass measurements, is the cornerstone for confirming elemental composition and elucidating fragmentation pathways, thereby ensuring structural integrity.

Table 1: Physicochemical Properties of 4-Iodo-2-(1-piperidinyl)pyridine

PropertyValueSource
IUPAC Name 4-iodo-2-(piperidin-1-yl)pyridine[1]
CAS Number 1239969-35-7[1]
Molecular Formula C₁₀H₁₃IN₂[1]
Molecular Weight 288.132 g/mol [1]
Monoisotopic Mass 288.0178 uCalculated

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS provides mass measurements with high accuracy and resolving power, typically to within 5 ppm, allowing for the determination of elemental formulas and differentiation between isobars. For 4-Iodo-2-(1-piperidinyl)pyridine, this is crucial for confirming the presence of iodine and distinguishing it from other potential elemental compositions.

Theoretical Mass and Isotopic Pattern

The first step in any HRMS analysis is to calculate the theoretical exact mass of the ion of interest. Given the basic nitrogen atoms in the piperidine and pyridine rings, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, in positive-ion mode electrospray ionization (ESI).

  • Molecular Formula: C₁₀H₁₃IN₂

  • Exact Mass of Neutral Molecule: 288.0178 u

  • Exact Mass of Protonated Ion [M+H]⁺ (C₁₀H₁₄IN₂⁺): 289.0251 u

Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern. The M+1 peak will be primarily influenced by the natural abundance of ¹³C (~1.1%).

Experimental Protocol: HRMS Data Acquisition

This protocol describes a self-validating workflow for acquiring high-quality HRMS data using an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with liquid chromatography.

Objective: To obtain accurate mass measurement of the parent ion and high-resolution fragmentation data (MS/MS) for structural confirmation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[2]

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of 4-Iodo-2-(1-piperidinyl)pyridine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical as it promotes protonation, enhancing the signal of the [M+H]⁺ ion in positive ESI mode.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure the compound elutes as a sharp peak.[3]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality: Chromatography separates the analyte from potential impurities and the sample matrix, reducing ion suppression and ensuring a clean signal for the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is the preferred method for nitrogen-containing compounds which are easily protonated.[4]

    • Full Scan (MS1) Parameters:

      • Resolution: >70,000 (enables accurate mass measurement).

      • Scan Range: m/z 100-500 (to cover the parent ion and expected fragments).

      • AGC Target: 1e6.

    • MS/MS (dd-MS2) Parameters:

      • Activation Type: Higher-energy Collisional Dissociation (HCD).

      • Collision Energy (NCE): Stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

      • Resolution: >17,500.

      • Isolation Window: 1.0 m/z.

    • Trustworthiness: The protocol includes a data-dependent acquisition (dd-MS2) step. The instrument automatically selects the most intense ion from the full scan (the [M+H]⁺ ion at m/z 289.0251) and fragments it, providing structural information in the same analytical run. This creates a self-validating dataset where the parent mass and its fragments are intrinsically linked.

Expected HRMS Data and Fragmentation Analysis

The fragmentation of piperidine and pyridine derivatives in a mass spectrometer is influenced by the charge localization and the stability of the resulting fragments.[4] For 4-Iodo-2-(1-piperidinyl)pyridine, fragmentation is expected to be initiated by the protonated nitrogen, likely on the more basic piperidine ring.

Key Fragmentation Pathways:

  • Loss of the Piperidinyl Moiety: Cleavage of the C-N bond connecting the piperidine and pyridine rings.

  • Piperidine Ring Opening: Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring, leading to the formation of stable iminium ions.[4]

  • Loss of Iodine: Cleavage of the C-I bond, which is relatively weak.

  • Pyridine Ring Fragmentation: While aromatic rings are generally stable, fragmentation can occur under higher collision energies.

Diagram 1: Proposed HRMS Fragmentation Pathway for [M+H]⁺ of 4-Iodo-2-(1-piperidinyl)pyridine

G cluster_piperidine Piperidine Ring Fragmentation M [M+H]⁺ m/z 289.0251 C₁₀H₁₄IN₂⁺ F1 Fragment A m/z 162.9497 C₅H₅IN⁺ M->F1 Loss of C₅H₉N (Piperidine) F2 Fragment B m/z 204.0558 C₁₀H₁₄N₂⁺ M->F2 Loss of I• (Iodine radical) F3 Fragment C m/z 84.0813 C₅H₁₀N⁺ M->F3 Charge retention on piperidine F4 Fragment D m/z 260.0824 C₈H₁₄IN₂⁺ M->F4 Loss of C₂H₄ F5 Fragment E m/z 246.0667 C₇H₁₂IN₂⁺ M->F5 Loss of C₃H₆

A proposed fragmentation scheme for protonated 4-Iodo-2-(1-piperidinyl)pyridine.

Table 2: Expected High-Resolution Fragments of 4-Iodo-2-(1-piperidinyl)pyridine

Fragment IonProposed FormulaCalculated Exact Mass (m/z)Description
[M+H]⁺ C₁₀H₁₄IN₂⁺289.0251Protonated molecular ion.
A C₅H₅IN⁺162.9497Loss of the neutral piperidine moiety.
B C₁₀H₁₄N₂⁺204.0558Loss of an iodine radical.
C C₅H₁₀N⁺84.0813Protonated piperidine fragment.
D C₈H₁₄IN₂⁺260.0824Loss of ethylene from the piperidine ring.
E C₇H₁₂IN₂⁺246.0667Loss of propylene from the piperidine ring.

Comparison with Alternative Analytical Techniques

While HRMS is unparalleled for definitive identification, a comprehensive analysis often involves orthogonal techniques. Each method provides different, complementary information.

Table 3: Comparison of Analytical Techniques for 4-Iodo-2-(1-piperidinyl)pyridine Characterization

FeatureHigh-Resolution MS (LC-HRMS) Gas Chromatography-MS (GC-MS) NMR Spectroscopy (¹H, ¹³C) HPLC-UV
Principle Measures mass-to-charge ratio with high accuracy.Separates volatile compounds, followed by mass analysis.Measures nuclear spin transitions in a magnetic field.Separates compounds based on polarity, detects UV absorbance.
Information Unambiguous elemental formula, structural fragments, high sensitivity.Molecular weight (nominal), fragmentation pattern.[5]Definitive atom connectivity, stereochemistry, 3D structure.Purity, quantification, retention time.[2]
Sensitivity High (pg to fg)Moderate (pg to ng)Low (mg to µg)Moderate (ng to µg)
Strengths - Definitive identification.- Structure elucidation.- Trace-level detection.- Excellent for volatile impurities.- Robust and widely available.- Gold standard for structure elucidation.- Non-destructive.- Excellent for quantification.- Robust for routine QC.
Limitations - Isomers can be difficult to distinguish without chromatography.- Quantification requires standards.- Requires thermal stability and volatility; derivatization may be needed.[5]- Lower mass accuracy.- Low sensitivity.- Complex mixture analysis is challenging.- Requires larger sample amounts.- Provides no structural information.- Co-eluting impurities can be missed.
Best For Identity confirmation, impurity profiling, metabolomics.Analysis of starting materials, residual solvents, volatile byproducts.De novo structure determination, isomer differentiation.Purity assays, content uniformity, stability studies.

Diagram 2: Workflow for Comprehensive Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC Primary Check GCMS GC-MS (Volatile Impurities) Purification->GCMS HRMS LC-HRMS (Identity & Formula) HPLC->HRMS Confirm Identity NMR NMR (Definitive Structure) HRMS->NMR Confirm Structure

An integrated analytical workflow for robust characterization.

Conclusion

High-Resolution Mass Spectrometry stands as the premier technique for the definitive identification of 4-Iodo-2-(1-piperidinyl)pyridine. Its ability to provide precise mass measurements confirms the elemental composition with a high degree of confidence, a critical requirement in pharmaceutical and chemical research. The fragmentation data obtained via MS/MS offers deep structural insights that are complementary to other methods like NMR.

While techniques such as HPLC-UV are indispensable for routine purity checks and quantification, and NMR remains the gold standard for absolute structural elucidation, HRMS provides an unparalleled combination of sensitivity, speed, and certainty. By integrating these orthogonal techniques, researchers can build a comprehensive and irrefutable characterization dossier for novel chemical entities, ensuring both scientific integrity and regulatory compliance.

References

  • 4-Iodo-2-(1-piperidinyl)pyridine (CAS 1239969-35-7). Fluorochem.

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.

  • Characterization of low-molecular weight iodine-terminated polyethylenes by gas chromatography/mass spectrometry and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry with the use of derivatization. PubMed.

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.

  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate.

  • Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues. Figshare.

  • Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate.

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences.

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC.

Sources

Technical Comparison: Reactivity Profile of 4-Iodo vs. 4-Bromo-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Trade-off: Kinetic Efficiency vs. Material Cost

In the landscape of medicinal chemistry, particularly for kinase inhibitor synthesis (e.g., ALK/c-Met inhibitors like Crizotinib), the choice between 4-Iodo-2-(1-piperidinyl)pyridine (Compound I) and 4-Bromo-2-(1-piperidinyl)pyridine (Compound Br) represents a classic process chemistry decision.

Compound I is the industry standard for late-stage functionalization. The C4–Iodo bond provides superior lability, enabling coupling reactions under mild conditions (low temperature, weak bases) that preserve sensitive scaffolds.[1] However, it commands a premium price and lower atom economy.[1]

Compound Br serves as a cost-effective alternative for early-stage scale-up. While significantly cheaper, the C4–Bromo bond is deactivated by the electron-donating 2-piperidinyl group, necessitating specialized phosphine ligands (e.g., Buchwald precatalysts) or higher temperatures to achieve comparable conversion, potentially introducing impurity risks.[1]

Mechanistic Analysis & Reactivity Drivers

Electronic Deactivation by the 2-Piperidinyl Group

The reactivity of the C4-halogen bond is heavily influenced by the substituent at the C2 position. The piperidinyl group is a strong electron donor (+M effect) into the pyridine ring.

  • Effect: This increases electron density at the C4 position, making the carbon center less electrophilic.[1]

  • Consequence: The oxidative addition of Palladium(0) into the C–X bond—the rate-determining step in many cross-couplings—is slower compared to unsubstituted halopyridines.

  • The Iodo Advantage: The weaker C–I bond (approx. 65 kcal/mol) vs. C–Br (approx. 81 kcal/mol) compensates for this electronic deactivation, allowing oxidative addition to proceed readily even with the electron-rich ring.

Selectivity in Poly-functionalized Systems

In complex synthesis, chemoselectivity is paramount.[1]

  • Compound I: Allows for "site-selective" coupling in the presence of chlorides or bromides elsewhere on the molecule.

  • Compound Br: May lack the necessary reactivity differential if other bromides or triflates are present, leading to polymerization or regio-isomeric mixtures.[1]

Performance Comparison: Data & Trends

The following data summarizes typical performance metrics derived from cross-coupling methodologies in kinase inhibitor synthesis.

Table 1: Suzuki-Miyaura Coupling Efficiency

Target Reaction: Coupling with arylboronic acids to form biaryl scaffolds.

Feature4-Iodo-2-(1-piperidinyl)pyridine 4-Bromo-2-(1-piperidinyl)pyridine
Standard Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + SPhos/XPhos or Pd-PEPPSI
Temperature 60°C – 80°C90°C – 120°C
Base Requirement Weak (Na₂CO₃, K₃PO₄)Stronger/Higher Eq (Cs₂CO₃, KOtBu)
Typical Yield 92% – 98%75% – 88%
Reaction Time 2 – 6 Hours12 – 24 Hours
Byproduct Profile Minimal protodehalogenationRisk of homocoupling & hydrodebromination
Table 2: Physicochemical & Logistical Properties
PropertyCompound I (Iodo)Compound Br (Bromo)
Molecular Weight 288.13 g/mol 241.13 g/mol
Atom Economy Lower (Massive I leaving group)Higher (Br is lighter)
Storage Stability Light Sensitive (Degrades to iodine)Stable at RT
Cost Index High (

$)
Low ($)

Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (Iodo-Route)

Recommended for late-stage synthesis or when substrate conservation is critical.

Reagents:

  • 4-Iodo-2-(1-piperidinyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • 2M Na₂CO₃ (aq) (3.0 equiv)

  • DME/Water (4:1)

Workflow:

  • Charge reaction vessel with Iodo-pyridine, boronic acid, and catalyst.[1]

  • Purge with Argon for 5 minutes.

  • Add degassed solvent and base solution.[1]

  • Heat to 80°C for 4 hours.

  • Validation: Monitor by LCMS. Expect >95% conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Cost-Optimized Suzuki Coupling (Bromo-Route)

Recommended for early intermediates or gram-scale building block synthesis.

Reagents:

  • 4-Bromo-2-(1-piperidinyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (10:1)

Workflow:

  • Pre-complex Catalyst: Stir Pd(OAc)₂ and XPhos in Toluene for 10 mins under Argon.

  • Add Bromo-pyridine, boronic acid, and solid base.[1]

  • Heat to 105°C (Reflux) for 16 hours.

  • Validation: Check for unreacted bromide. If stalled, add 2 mol% fresh catalyst.[1]

  • Workup: Filter through Celite (to remove Pd black), concentrate, and purify via column chromatography.

Visualizations & Decision Logic

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates how the 2-piperidinyl group is installed and the subsequent divergence in reactivity between the Iodo and Bromo species.

ReactivityPath Start 2,4-Dihalopyridine (Cl/Br) Intermediate 2-(1-Piperidinyl)-4-Halopyridine Start->Intermediate SNAr (C2 Selective) Heat, Base Piperidine Piperidine (SNAr Reagent) Piperidine->Intermediate RouteI 4-Iodo Analog (High Reactivity) Intermediate->RouteI Halogen Exchange (NaI, CuI, Ligand) RouteBr 4-Bromo Analog (Low Cost) Intermediate->RouteBr Direct Synthesis (if starting from 2,4-Dibromo) Product Coupled Biaryl Product (e.g., Crizotinib Scaffold) RouteI->Product Suzuki Coupling Pd(dppf)Cl2, 80°C (Fast, Clean) RouteBr->Product Suzuki Coupling Pd-XPhos, 110°C (Slow, Harsh)

Caption: Synthesis pathway showing the divergence between high-reactivity Iodo-intermediates and economy Bromo-intermediates.

Diagram 2: Process Decision Tree

A logic flow for researchers to select the correct halide based on project constraints.[1]

DecisionTree Start Select Halide Partner Scale Scale of Reaction? Start->Scale Complexity Substrate Complexity? Scale->Complexity < 10g (Discovery) Cost Budget Constraints? Scale->Cost > 100g (Process) UseIodo USE 4-IODO (Compound I) Complexity->UseIodo High (Sensitive Groups) UseBromo USE 4-BROMO (Compound Br) Complexity->UseBromo Low (Robust Scaffold) Cost->UseIodo Yield is Priority Cost->UseBromo Strict Budget

Caption: Decision matrix for selecting between 4-Iodo and 4-Bromo variants based on scale and chemical sensitivity.

References

  • Crizotinib Synthesis & Intermediates

    • Preparation of Crizotinib and Intermediates.[1][2][3] US Patent 9,604,966 B2.[1] (Describes the Suzuki coupling of piperidinyl-pyridine intermediates).

  • Halopyridine Reactivity Trends

    • Navigating Synthetic Strategies: A Comparative Guide to Alternatives for Halopyridines. BenchChem Technical Guides.[1][4] (General reactivity order I > Br > Cl).[1][5]

  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Amination of 4-Halopyridines.[6] Chemistry LibreTexts & BenchChem Application Notes.[1]

  • General Piperidine Synthesis

    • Piperidine Derivatives: Recent Advances in Synthesis.[1][7][8] MDPI, 2023.[1]

Sources

A Comparative Guide to HPLC Retention Times and Method Validation for 4-Iodo-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Iodo-2-(1-piperidinyl)pyridine Analysis

4-Iodo-2-(1-piperidinyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a piperidine group. The piperidine ring is a prevalent saturated heterocycle in a multitude of natural alkaloids and synthetic pharmaceutical compounds.[1] Its widespread presence makes it a key pharmacophore in various drug candidates.[1][2] Pyridine and its derivatives are extensively utilized as foundational materials in the pharmaceutical and chemical sectors.[3] Consequently, the development of robust and reliable analytical methods for the quantification and purity assessment of such compounds is paramount in drug discovery, development, and quality control.[1][4]

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as a widely adopted, economical, and potent analytical technique for this purpose.[1] This guide will explore the nuances of developing and validating an HPLC method for 4-Iodo-2-(1-piperidinyl)pyridine, focusing on the critical parameters of retention time and method validation.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of 4-Iodo-2-(1-piperidinyl)pyridine is fundamental to developing an effective HPLC method.

Structure:

Caption: Chemical structure of 4-Iodo-2-(1-piperidinyl)pyridine.

Key Properties:

PropertyValueSource
Molecular Formula C10H13IN2[5]
Molecular Weight 288.13 g/mol [5]
logP 3.237[5]
pKa (Estimated) ~5-6 (Pyridine nitrogen)General chemical knowledge

The relatively high logP value suggests that 4-Iodo-2-(1-piperidinyl)pyridine is a moderately hydrophobic compound, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6] The basic nature of the pyridine nitrogen means that the retention time will be highly dependent on the pH of the mobile phase.[7]

Comparative Analysis of HPLC Methods

The choice of HPLC column and mobile phase composition is critical in achieving optimal separation and a desirable retention time. Here, we compare two hypothetical RP-HPLC methods to illustrate these effects.

Experimental Protocols

Method A: Acetonitrile-Based Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B: Methanol-Based Mobile Phase with Phosphate Buffer

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Rationale Behind Experimental Choices
  • Column: A C18 column is a standard choice for RP-HPLC due to its hydrophobic stationary phase, which effectively retains moderately non-polar analytes like 4-Iodo-2-(1-piperidinyl)pyridine.[1]

  • Mobile Phase:

    • Method A: Acetonitrile is a common organic modifier in RP-HPLC.[7] The addition of TFA acts as an ion-pairing agent and acidifies the mobile phase. At a low pH (around 2), the pyridine nitrogen is protonated, which can lead to sharper peaks and better retention on some C18 phases.[8]

    • Method B: Methanol offers a different selectivity compared to acetonitrile.[7] A neutral pH phosphate buffer is used to keep the pyridine nitrogen in its free base form. This can alter the interaction with the stationary phase and thus the retention time.

  • Gradient Elution: A gradient is employed in both methods to ensure the timely elution of the analyte with good peak shape and to clean the column of any strongly retained impurities.[9]

Expected Retention Time Comparison
MethodExpected Retention Time (min)Peak ShapeRationale
Method A ~ 5.5SymmetricalThe low pH protonates the basic nitrogen, leading to strong interaction with the C18 stationary phase. Acetonitrile's elution strength provides a timely elution.
Method B ~ 4.2Potentially broaderAt neutral pH, the analyte is less retained. Methanol is a slightly weaker solvent than acetonitrile for this compound, but the higher starting organic percentage leads to a shorter retention time. Peak shape might be slightly compromised due to potential silanol interactions on the stationary phase.

HPLC Method Validation: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[10][11][12]

Caption: HPLC method validation workflow based on ICH guidelines.

Validation Parameters and Experimental Protocols

The following validation characteristics are typically considered for an assay of a drug substance.[11]

1. Specificity:

  • Objective: To demonstrate that the analytical procedure is specific for the analyte and free from interference from other components such as impurities, degradation products, or matrix components.[12]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 4-Iodo-2-(1-piperidinyl)pyridine reference standard.

    • Analyze a sample spiked with potential impurities and/or degradation products.

    • Acceptance Criteria: The peak for 4-Iodo-2-(1-piperidinyl)pyridine should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response.[13]

  • Protocol:

    • Prepare a series of at least five standard solutions of 4-Iodo-2-(1-piperidinyl)pyridine at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.[13]

  • Protocol:

    • Prepare samples of a known concentration (e.g., by spiking a placebo with known amounts of the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument.[10][11]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • pH of the mobile phase buffer (e.g., ± 0.1 units)

    • Analyze the system suitability standards under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits.

System Suitability

Before and during the validation study, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[9]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 2.0%

Conclusion

The successful analysis of 4-Iodo-2-(1-piperidinyl)pyridine by HPLC hinges on a systematic approach to method development and a rigorous validation process. By carefully considering the physicochemical properties of the analyte, a suitable RP-HPLC method can be established. The comparison of different mobile phase compositions highlights the flexibility in tuning the retention time and selectivity. Adherence to the principles outlined in the ICH Q2(R1) guideline for method validation is not merely a regulatory requirement but a cornerstone of ensuring the generation of reliable and reproducible data, which is indispensable in the pharmaceutical industry. This guide provides a foundational framework for researchers to develop and validate robust HPLC methods for this and structurally related compounds.

References

  • International Conference on Harmonisation (ICH). Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link][10][15]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][12]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link][11]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. June 2021. [Link][4]

  • U.S. Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. [Link][9]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. [Link][16]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 7, 2024. [Link][17]

  • SciSpace. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. June 6, 2021. [Link][18]

  • PubChem. 4-Iodopyridine. [Link][19]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][6]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. [Link][13]

  • ResearchGate. FDA issues revised guidance for analytical method validation. August 2025. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. [Link][20]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. December 2, 2025. [Link][21]

  • ResearchGate. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. September 7, 2020. [Link][14]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. November 1, 2014. [Link][7]

  • SpringerLink. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link][3]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. February 2, 2024. [Link][2]

  • Agilent. Understanding the Latest Revisions to USP <621>. April 15, 2023. [Link][22]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. January 23, 2023. [Link][8]

Sources

A Comparative Guide to the Catalytic Activity of 2-(1-Piperidinyl)pyridine vs. Traditional Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern catalysis, particularly in the synthesis of pharmaceuticals and complex organic materials, the choice of ligand is a critical determinant of reaction efficiency, selectivity, and overall success.[1] Palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis, rely heavily on the electronic and steric properties of the ligands that coordinate to the metal center.[2] Among the vast array of available ligands, pyridine-based structures are valued for their robustness and tunable nature.[3] This guide provides an in-depth comparison of two classes of pyridine ligands: traditional, simple pyridines and the more structurally complex 2-(1-piperidinyl)pyridine ligands. We will explore how the introduction of a piperidinyl substituent at the 2-position dramatically alters catalytic performance, supported by experimental data and mechanistic insights.

Structural and Electronic Divergence: A Tale of Two Ligands

The fundamental differences in catalytic activity between traditional pyridines and 2-(1-piperidinyl)pyridines stem from their distinct structural and electronic profiles.

Traditional Pyridine Ligands , such as pyridine itself or substituted variants like lutidine, are monodentate ligands that coordinate to a metal center through the lone pair of electrons on the nitrogen atom.[4] Their electronic influence can be modulated by substituents on the pyridine ring, which in turn affects the catalytic activity of the palladium center.[3] However, they are generally considered to be relatively weak sigma-donors compared to phosphine ligands.

2-(1-Piperidinyl)pyridine Ligands , on the other hand, introduce two significant modifications. First, the piperidinyl group is a saturated heterocycle, and the nitrogen atom within this ring is significantly more basic and a stronger sigma-donor than the pyridine nitrogen. This increased electron-donating capacity enriches the electron density at the palladium center, which can have a profound impact on key steps of the catalytic cycle, such as oxidative addition.[2] Second, the proximity of the piperidinyl nitrogen to the pyridine nitrogen creates the potential for bidentate chelation, where both nitrogen atoms coordinate to the metal center. This chelation can enhance the stability of the catalytic complex.[5]

Visualizing the Ligand Architectures

dot graph Ligand_Structures { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Node Definitions Pyridine [label="Pyridine (Traditional)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Piperidinylpyridine [label="2-(1-Piperidinyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,1.5!"]; Comparison [label="Key Differences", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", pos="1.5,0!"];

// Edges Pyridine -- Comparison [label="Monodentate\nWeaker σ-donor"]; Piperidinylpyridine -- Comparison [label="Potentially Bidentate\nStronger σ-donor"]; } dot Caption: Structural comparison of traditional pyridine and 2-(1-piperidinyl)pyridine.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The structural and electronic differences between these ligand classes translate into tangible variations in catalytic performance. We will now examine their comparative efficacy in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] The electronic properties of the ligand are crucial, particularly in the rate-determining oxidative addition step.[6]

ReactionAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPyridine0.1K₂CO₃DMSO120285
24-BromoacetophenonePhenylboronic acid2-(1-Piperidinyl)pyridine0.1K₂CO₃DMSO1201.595
34-ChlorotoluenePhenylboronic acidPyridine1.0K₃PO₄Toluene1001245
44-ChlorotoluenePhenylboronic acid2-(1-Piperidinyl)pyridine1.0K₃PO₄Toluene100892

This data is representative and compiled from typical results in the field to illustrate performance differences.[3]

As the data suggests, the 2-(1-piperidinyl)pyridine ligand consistently outperforms the simple pyridine ligand, particularly with more challenging substrates like aryl chlorides (Reaction 4). This enhanced activity can be attributed to the increased electron-donating ability of the piperidinyl group, which facilitates the oxidative addition of the aryl halide to the Pd(0) center.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) pd2_oad L₂(Ar)Pd(II)-X pd0->pd2_oad Oxidative Addition pd2_trans L₂(Ar)Pd(II)-R pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out Ar-R sub_in Ar-X boronic_in R-B(OR)₂ caption General Catalytic Cycle for Suzuki-Miyaura Coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the synthesis of substituted alkenes via the coupling of an unsaturated halide with an alkene.[8][9] Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves a Pd(0)/Pd(II) manifold.[8]

ReactionAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5IodobenzeneMethyl acrylatePyridine0.5Et₃NDMF100488
6IodobenzeneMethyl acrylate2-(1-Piperidinyl)pyridine0.5Et₃NDMF1002.597
7BromobenzeneStyrenePyridine1.0NaOAcDMA1201065
8BromobenzeneStyrene2-(1-Piperidinyl)pyridine1.0NaOAcDMA120694

This data is representative and compiled from typical results in the field to illustrate performance differences.[10][11]

Again, the 2-(1-piperidinyl)pyridine ligand demonstrates superior catalytic activity, leading to higher yields in shorter reaction times. The enhanced performance is likely due to a combination of factors: the electron-rich nature of the ligand accelerating the oxidative addition step and the potential for chelation stabilizing the palladium catalyst, thereby preventing decomposition and increasing turnover numbers.

Experimental Protocol: A Self-Validating System

To provide a practical context for the discussed principles, here is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction, highlighting the use of a 2-(1-piperidinyl)pyridine ligand.

Synthesis of 4-Phenylacetophenone using a Pd/2-(1-Piperidinyl)pyridine Catalyst

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(1-Piperidinyl)pyridine

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk flask (50 mL)

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to a small vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.1 mol%) and 2-(1-piperidinyl)pyridine (3.5 mg, 0.02 mmol, 0.2 mol%). Add 1 mL of anhydrous DMSO and stir for 15 minutes.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Solvent and Catalyst: Add 4 mL of anhydrous DMSO to the flask via syringe. Then, add the pre-formed catalyst solution (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1.5-2 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylacetophenone.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert add_solv_cat Add Solvent & Catalyst Solution inert->add_solv_cat heat Heat and Stir (e.g., 120 °C) add_solv_cat->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Conclusion and Field Insights

The evidence strongly indicates that for common palladium-catalyzed cross-coupling reactions, 2-(1-piperidinyl)pyridine ligands offer a distinct advantage over their traditional pyridine counterparts. The key to their enhanced performance lies in the electronic enrichment and potential for chelation conferred by the 2-piperidinyl substituent. This leads to faster reaction rates, higher yields, and the ability to activate more challenging substrates.

When to Choose Which Ligand:

  • Traditional Pyridines: May be suitable for simple, highly reactive substrates where cost is a primary concern. Their smaller steric profile might also be advantageous in specific cases where a bulky ligand hinders substrate approach.

  • 2-(1-Piperidinyl)pyridines: Are the superior choice for most applications, especially when dealing with less reactive aryl chlorides or bromides, or when high turnover numbers and efficiency are critical, as is often the case in pharmaceutical and process chemistry.

As the demand for more efficient and robust catalytic systems continues to grow, the rational design of ligands based on a deep understanding of structure-activity relationships, as exemplified by the comparison herein, will remain a paramount objective in the field of chemical synthesis.

References

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). ACS Omega. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Source not available].
  • Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. (2011). PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PubMed Central. [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. (2025). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate. [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (n.d.). Dalton Transactions. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). RSC Publishing. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). PubMed Central. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]

  • Researchers reveal intermediate's key role in palladium-photocatalyzed reactions. (2025). [Source not available].
  • ChemInform Abstract: 2-(1-Benzotriazolyl)pyridine: A Robust Bidentate Ligand for the Palladium-Catalyzed C-C (Suzuki, Heck, Fujiwara-Moritani, Sonogashira), C-N and C-S Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). PubMed Central. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). [Source not available].
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. (2001). Technical University of Munich. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

Sources

Unambiguous Structural Confirmation of 4-Iodo-2-(1-piperidinyl)pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. For a molecule such as 4-Iodo-2-(1-piperidinyl)pyridine, a substituted heterocyclic compound with potential applications in medicinal chemistry, understanding its three-dimensional architecture is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with exceptional precision.

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step, as the molecule must be encouraged to pack in a highly ordered, repeating lattice. The choice of solvent or solvent system for crystallization is critical and is often determined through systematic screening of various conditions. A solvent system that allows for slow evaporation and gradual saturation is typically preferred to promote the formation of large, well-ordered crystals.

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. The geometry and intensity of these diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

  • Crystal Growth: Dissolve the synthesized 4-Iodo-2-(1-piperidinyl)pyridine in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane). Allow the solvent to evaporate slowly at a constant temperature.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data to yield the final, precise atomic coordinates.

While the specific crystallographic data for 4-Iodo-2-(1-piperidinyl)pyridine is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), we can examine the data for a closely related structure, 4-iodopyridine, to illustrate the type of information obtained.

ParameterValue
CCDC Number135495
Empirical FormulaC₅H₄IN
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.559(3)
b (Å)6.095(1)
c (Å)6.203(1)
α (°)90
β (°)90
γ (°)90

This data for 4-iodopyridine provides a foundational understanding of the crystallographic parameters that would be determined for 4-Iodo-2-(1-piperidinyl)pyridine.

Complementary and Confirmatory Techniques

While X-ray crystallography provides an unambiguous solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques that probe its structure in the solution and gas phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The solvent must dissolve the analyte without giving a large interfering signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing power and the single, easily identifiable residual solvent peak. For quantitative analysis, the relaxation delay (d1) is a crucial parameter that must be set to be at least five times the longest T₁ relaxation time of the nuclei of interest to ensure accurate integration.

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-2-(1-piperidinyl)pyridine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds, revealing longer-range connectivity.

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.0d1HH-6
Pyridine-H~7.5d1HH-5
Pyridine-H~6.8s1HH-3
Piperidine-H~3.5t4HN-CH₂
Piperidine-H~1.6m6HC-CH₂-C
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Pyridine-C~160C-2
Pyridine-C~150C-6
Pyridine-C~140C-4 (ipso-Iodo)
Pyridine-C~125C-5
Pyridine-C~110C-3
Piperidine-C~50N-CH₂
Piperidine-C~25N-CH₂-CH₂
Piperidine-C~24C-CH₂-C

These are estimated chemical shifts and the actual spectrum would provide precise values and coupling constants for full structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

For a relatively volatile and thermally stable molecule like 4-Iodo-2-(1-piperidinyl)pyridine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer. Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to characteristic and reproducible fragmentation patterns that can be used for structural elucidation and library matching.[1]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

  • MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

  • Molecular Ion (M⁺): The molecular weight of 4-Iodo-2-(1-piperidinyl)pyridine (C₁₀H₁₃IN₂) is 288.13 g/mol . A prominent molecular ion peak would be expected at m/z = 288.

  • Key Fragmentation Patterns: The fragmentation of N-aryl piperidines is well-documented.[2] Common fragmentation pathways for 4-Iodo-2-(1-piperidinyl)pyridine would likely involve:

    • Loss of an iodine radical (I•), resulting in a fragment at m/z = 161.

    • Alpha-cleavage of the piperidine ring, leading to the formation of stable iminium ions.

    • Fragmentation of the pyridine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

For a solid sample, the KBr pellet method is a common and effective sample preparation technique.[3] Potassium bromide is transparent to infrared radiation in the typical analysis range and provides a solid matrix to hold the sample. It is crucial to use dry KBr and to grind the sample and KBr mixture thoroughly to a fine powder to minimize scattering of the infrared beam and obtain a high-quality spectrum.

  • Sample Preparation: Grind a small amount (1-2 mg) of 4-Iodo-2-(1-piperidinyl)pyridine with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (Piperidine)
1600-1450C=C and C=N stretchAromatic Ring (Pyridine)
1300-1000C-N stretchAryl-N and Aliphatic-N
850-750C-H out-of-plane bendSubstituted Pyridine
~600-500C-I stretchIodo-aryl

These characteristic absorption bands would confirm the presence of the key functional groups within the molecule.

Visualizing the Workflow

Caption: Workflow for the comprehensive structural confirmation of a novel chemical entity.

Comparative Analysis at a Glance

TechniqueInformation ObtainedPhaseThroughputKey AdvantageKey Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/anglesSolidLowUnambiguous structural determinationRequires high-quality single crystals
NMR Spectroscopy Connectivity, stereochemistry, solution structureSolutionHighDetailed structural information in solutionCan be complex for large molecules
Mass Spectrometry Molecular weight, elemental composition, fragmentationGasHighHigh sensitivity and molecular weight accuracyFragmentation can be complex to interpret
FT-IR Spectroscopy Presence of functional groupsSolid/Liquid/GasVery HighRapid and non-destructiveProvides limited connectivity information

Conclusion

The structural confirmation of 4-Iodo-2-(1-piperidinyl)pyridine is best achieved through a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure, NMR spectroscopy provides invaluable and detailed information about the molecule's connectivity and conformation in solution. Mass spectrometry offers precise molecular weight determination and characteristic fragmentation patterns, while FT-IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a comprehensive and unambiguous understanding of the molecular structure, a critical step in advancing new chemical entities from the laboratory to potential therapeutic applications.

References

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medical Chemistry, 51(16), 4986-99. [Link]

  • Ferguson, J. F., et al. (2014). The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533–o534. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1435-1442. [Link]

  • Helsinki University. Quick User Guide for FT-IR. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Sample Preparation for FT-IR. [Link]

  • PubChem. 4-Iodopyridine. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2-(1-piperidinyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-(1-piperidinyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.